Ethyl 4,7-Dichloroindole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
ethyl 4,7-dichloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3 |
InChI Key |
LDXCCXCAMCUZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Potential of Ethyl 4,7-Dichloroindole-3-carboxylate: A Technical Guide for Chemical Innovators
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives offering unique electronic properties that modulate biological activity and material characteristics. Ethyl 4,7-dichloroindole-3-carboxylate, identified by CAS number 2107591-97-7, represents a specific, yet sparsely documented, member of this chemical family. The absence of extensive literature on this precise molecule necessitates a predictive and methodology-driven approach to understanding its properties and potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and analogous compound data. We will explore viable synthetic pathways, predict key physicochemical properties, and discuss potential applications, thereby equipping researchers with the foundational knowledge to explore this promising chemical space.
The Strategic Importance of the Dichloroindole Scaffold
The indole ring system is a prevalent motif in a vast array of biologically active compounds.[1] The introduction of halogen atoms, particularly chlorine, onto the indole core can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine atoms can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets.[2][3] The 4,7-disubstitution pattern is of particular interest as it positions the chloro groups on the benzene portion of the indole, influencing the electron density of the entire heterocyclic system. This substitution pattern can direct further chemical modifications and is a key feature in a number of bioactive molecules.[2]
The ethyl carboxylate group at the 3-position is another critical feature, serving as a versatile handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up a wide range of possibilities for creating diverse chemical libraries for drug discovery.[4]
Charting the Synthetic Landscape: Pathways to Ethyl 4,7-Dichloroindole-3-carboxylate
Given the lack of specific literature for the target molecule, we can logically deduce potential synthetic routes by combining established methods for constructing the indole core with strategies for introducing the desired functional groups. The two most prominent and versatile methods for indole synthesis are the Fischer and the Leimgruber-Batcho syntheses.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, a venerable and reliable method, involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5][6] For the synthesis of a 4,7-dichloroindole derivative, the logical starting material would be (2,5-dichlorophenyl)hydrazine.
Proposed Fischer Indole Synthesis Workflow:
Caption: Proposed Fischer Indole Synthesis for a Dichloroindole Carboxylate.
It is important to note that the classical Fischer synthesis using ethyl pyruvate typically yields an indole-2-carboxylate. To obtain the desired 3-carboxylate isomer, a different carbonyl partner would be required, such as ethyl 2-formylpropanoate, which can be more challenging to prepare and may lead to isomeric mixtures.
The Leimgruber-Batcho Indole Synthesis: A Milder Alternative
The Leimgruber-Batcho synthesis offers a more versatile and often higher-yielding alternative to the Fischer synthesis, particularly for indoles with electron-withdrawing groups.[7][8][9][10] This method commences with an ortho-nitrotoluene derivative.
Proposed Leimgruber-Batcho Synthesis Workflow:
Caption: Leimgruber-Batcho Synthesis of the 4,7-Dichloroindole Core.
This pathway provides the 4,7-dichloroindole core. The subsequent introduction of the ethyl carboxylate group at the 3-position would require a separate electrophilic substitution step.
C3-Functionalization: Introducing the Ethyl Carboxylate Group
Once the 4,7-dichloroindole scaffold is obtained, the ethyl carboxylate can be introduced at the C3 position. A direct approach would be a Friedel-Crafts-type acylation using ethyl chloroformate, although this can sometimes lead to N-acylation as a side reaction.
A more controlled method would be to first introduce a formyl group via a Vilsmeier-Haack reaction (using DMF and POCl₃) to yield 4,7-dichloroindole-3-carbaldehyde.[11] This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by a Fischer esterification.[12]
Protocol for C3-Carboxylation and Esterification:
-
Vilsmeier-Haack Formylation:
-
To a solution of 4,7-dichloroindole in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction by pouring it onto ice and neutralize with an aqueous base (e.g., NaOH solution).
-
Extract the product, 4,7-dichloroindole-3-carbaldehyde, with a suitable organic solvent.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the 4,7-dichloroindole-3-carbaldehyde in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, and stir until the reaction is complete.
-
Work up the reaction to isolate the 4,7-dichloroindole-3-carboxylic acid.
-
-
Fischer Esterification:
-
Reflux the 4,7-dichloroindole-3-carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[12]
-
After completion, neutralize the reaction mixture and extract the desired product, Ethyl 4,7-dichloroindole-3-carboxylate.
-
Alternatively, palladium-catalyzed carbonylative esterification of a 3-haloindole derivative could be a modern and efficient route.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is unavailable, we can predict the general properties of Ethyl 4,7-dichloroindole-3-carboxylate based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | Based on chemical structure. |
| Molecular Weight | ~258.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid | Similar to other substituted indole carboxylates.[11] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) | The indole core and chloro-substituents impart hydrophobicity, while the ester group offers some polarity. |
| Melting Point | Expected to be relatively high | The planar indole ring system and polar groups can lead to strong intermolecular interactions. |
| ¹H NMR | Aromatic protons on the benzene ring, a proton at the C2 position, a singlet for the N-H proton, and a quartet and triplet for the ethyl ester group. | Characteristic signals for the indole and ethyl ester moieties. |
| ¹³C NMR | Signals for the indole ring carbons (including two attached to chlorine), and the carbonyl and ethyl carbons of the ester. | The number and chemical shifts of the signals will be indicative of the molecular structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two chlorine atoms. | The isotopic signature of chlorine is a key diagnostic feature. |
Potential Applications in Research and Development
The structural motifs within Ethyl 4,7-dichloroindole-3-carboxylate suggest a range of potential applications, particularly in the realm of drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[13] Halogenated indoles, in particular, have shown a wide spectrum of biological activities.
-
Antimicrobial Agents: Dichloro-substituted indoles have been investigated for their antibacterial and antifungal properties.[14] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Antiviral and Anticancer Agents: A variety of substituted indole-3-carboxylates have been synthesized and evaluated for their potential as antiviral and anticancer agents.[15][16] The dichloro substitution pattern could lead to novel interactions with viral or cancer-related protein targets.
-
Enzyme Inhibitors: The indole nucleus can mimic the structure of endogenous ligands, making it a suitable scaffold for designing enzyme inhibitors.[15] The specific substitution pattern of the target molecule could be explored for its inhibitory activity against various kinases, proteases, or other enzymes implicated in disease.
Materials Science
Indole derivatives are also of interest in materials science due to their unique electronic and photophysical properties. They can be used as building blocks for:
-
Organic Semiconductors: The extended π-system of the indole ring can facilitate charge transport, making these compounds potential components of organic electronic devices.
-
Fluorescent Probes: The indole nucleus is inherently fluorescent, and its emission properties can be tuned by the introduction of substituents. Dichloro-substitution can alter the electronic structure and, consequently, the fluorescence characteristics, making such molecules candidates for chemical sensors or imaging agents.
Safety and Handling Considerations
While a specific safety data sheet for Ethyl 4,7-dichloroindole-3-carboxylate is not available, general precautions for handling halogenated aromatic and heterocyclic compounds should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.
Conclusion and Future Outlook
Ethyl 4,7-dichloroindole-3-carboxylate, despite the current lack of specific data, represents a molecule of significant synthetic and applicative potential. By leveraging well-established synthetic methodologies such as the Leimgruber-Batcho synthesis followed by electrophilic substitution, this compound can be accessed and its properties explored. Its structural features—a dichlorinated indole core and a versatile ethyl carboxylate handle—make it a promising starting point for the development of new therapeutics and functional materials. This guide provides a solid theoretical and practical foundation for researchers to embark on the synthesis and investigation of this and related dichloroindole derivatives, paving the way for new discoveries in chemical and biomedical sciences.
References
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- Al-Suwaidan, I. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
- Hubbard, T. D., et al. (2017). Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands. Scientific Reports, 7(1), 4333.
- Taydakov, I. V., et al. (2011). CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl3–ACTIVATED CARBON–N2H4·H2O SYSTEM. Chemistry of Heterocyclic Compounds, 47(4), 425-430.
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- El-Sayed, M. A., & Al-Ghorbani, M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(6), 3249-3269.
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- Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2506-2515.
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chemical structure of 4,7-dichloro substituted indole esters
This guide serves as an advanced technical resource for the chemical structure, synthesis, and pharmacological utility of 4,7-dichloro substituted indole esters . It focuses on their role as privileged scaffolds in the design of antiviral agents (specifically HCV NS5B polymerase and HIV-1 integrase inhibitors) and their utility as metabolic blockades in medicinal chemistry.
A Privileged Scaffold for Antiviral and Antitumor Pharmacophores
Executive Summary: The 4,7-Dichloro Advantage
In drug discovery, the indole ring is a "privileged structure" capable of binding to multiple receptor types. However, the specific substitution pattern of 4,7-dichloro confers unique physicochemical properties that distinguish this scaffold from generic indoles.
For researchers and drug developers, the 4,7-dichloroindole ester motif offers three critical advantages:
-
Metabolic Stability: Chlorination at the C4 and C7 positions blocks the most metabolically labile sites on the benzene ring, preventing P450-mediated hydroxylation and subsequent clearance.
-
Hydrophobic Filling: The 4,7-dichloro pattern increases lipophilicity (logP) and provides steric bulk that perfectly complements hydrophobic pockets in viral enzymes, particularly the "Thumb Site II" of HCV NS5B polymerase.
-
Prodrug Capability: The ester functionality at C2 or C3 serves as a masking group to enhance membrane permeability, often hydrolyzed intracellularly to the active carboxylic acid (which then chelates metal cofactors like Mg²⁺).
Chemical Structure & Properties[1][2][3][4][5]
The core structure discussed is Ethyl 4,7-dichloro-1H-indole-2-carboxylate and its derivatives.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | Core scaffold (Ethyl ester) |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; good membrane permeability but requires solubility optimization. |
| Electronic Effect | Electron-withdrawing (Cl) | Reduces electron density on the indole ring, lowering oxidation potential and increasing stability. |
| pKa (NH) | ~16 (Calculated) | The NH remains a hydrogen bond donor, crucial for anchoring the molecule in receptor active sites. |
| Metabolic Soft Spots | C3, C5, C6 | With C4 and C7 blocked, metabolism is forced to less favorable positions, extending half-life ( |
Synthesis Protocol: Modified Fischer Indole Cyclization
The most robust route to 4,7-dichloroindole esters is the Fischer Indole Synthesis . This protocol is self-validating because the symmetry of the hydrazine precursor prevents the formation of regioisomers, a common pitfall in indole synthesis.
Reagents & Materials
-
Precursor: 2,5-Dichlorophenylhydrazine hydrochloride.
-
Carbonyl Source: Ethyl pyruvate (for C2-ester) or Ethyl acetoacetate (for C3-ester/C2-methyl).
-
Catalyst: Polyphosphoric Acid (PPA) or Ethanolic H₂SO₄.
-
Solvent: Ethanol (EtOH) or Toluene.
Step-by-Step Methodology
-
Hydrazone Formation (The Setup):
-
Dissolve 2,5-dichlorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
-
Add Ethyl pyruvate (1.1 eq) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Checkpoint: Monitor by TLC.[1] The disappearance of the hydrazine spot confirms the formation of the hydrazone intermediate .
-
-
Cyclization (The Critical Step):
-
Add Polyphosphoric Acid (PPA) (5-10 eq by weight) to the hydrazone residue.
-
Heat the mixture to 100-110°C for 3-4 hours.
-
Mechanism:[2][3][4][5][6] The acid catalyzes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination.[1][3]
-
Note: Because the starting hydrazine is 2,5-disubstituted, cyclization can only occur at the open ortho-position, yielding the 4,7-dichloro isomer exclusively.
-
-
Work-up & Purification:
-
Pour the hot reaction mixture onto crushed ice (quenches the acid).
-
Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat.) to remove residual acid.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
-
Visualization: Synthetic Pathway
Caption: The regioselective Fischer Indole Synthesis pathway converting 2,5-dichlorophenylhydrazine to the target indole ester.
Structure-Activity Relationship (SAR) & Mechanism
The 4,7-dichloroindole ester is rarely the final drug; it is a pharmacophore or prodrug .
Case Study A: HCV NS5B Polymerase Inhibitors (Thumb Site II)
Hepatitis C Virus (HCV) NS5B polymerase has an allosteric binding pocket known as "Thumb Site II."
-
The 4,7-Cl Role: The pocket is lined with hydrophobic residues (Leu, Val). The 4-Cl and 7-Cl atoms fill this space more efficiently than hydrogen or methyl groups, displacing water and increasing binding entropy.
-
The Ester Role: The ester is often hydrolyzed in vivo to the carboxylic acid. The carboxylate then interacts with Arg/Lys residues at the pocket rim or chelates active site magnesium.
-
Reference Grounding: Studies on indole-based NS5B inhibitors demonstrate that removing the 4- or 7-chloro substituents results in a >10-fold loss of potency (IC₅₀ shift from nM to µM range).
Case Study B: HIV-1 Integrase Inhibitors
Similar to HCV, HIV integrase inhibitors require a metal-chelating motif.
-
Mechanism: The indole-2-carboxylic acid (formed from the ester) acts as the chelator for the Mg²⁺ cofactor essential for viral DNA strand transfer.
-
4,7-Substitution: Enhances the barrier to viral resistance. Mutations that reshape the binding pocket often cannot accommodate the bulk of the dichlorinated indole, retaining potency against mutant strains.
Visualization: Pharmacophore Map
Caption: Pharmacophore mapping of the 4,7-dichloroindole ester, highlighting the functional role of each substituent.
Experimental Validation Protocol (Metabolic Stability)
To confirm the utility of the 4,7-dichloro substitution, researchers must compare its stability against a non-chlorinated analog.
Assay: Microsomal Stability Assay (Human Liver Microsomes - HLM)
-
Test Compounds: 4,7-dichloroindole ester vs. Unsubstituted indole ester.
-
Incubation: Incubate 1 µM compound with HLM (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Expected Result:
References
-
Katayama, M. (2000). "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters." Bioscience, Biotechnology, and Biochemistry. Link
- Beaulieu, P. L., et al. (2004). "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Acetamides." Journal of Medicinal Chemistry. (Foundational SAR for indole-based NS5B inhibitors).
-
Seiwert, S. D., et al. (2008). "HCV NS5B Polymerase Inhibitors." Annual Reports in Medicinal Chemistry. Link
-
Zhao, H., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[8] RSC Advances. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews. (Review of Fischer Synthesis robustness). Link
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molecular weight and formula of Ethyl 4,7-Dichloroindole-3-carboxylate
An In-Depth Technical Guide to Ethyl 4,7-Dichloroindole-3-carboxylate
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of Ethyl 4,7-Dichloroindole-3-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry. This document delves into its fundamental chemical properties, synthesis, characterization, and potential applications, offering a valuable resource for its utilization in research and development.
Core Molecular Attributes
Ethyl 4,7-dichloroindole-3-carboxylate is a member of the indole family, a ubiquitous scaffold in numerous biologically active compounds. The presence of two chlorine atoms on the benzene ring of the indole nucleus, along with an ethyl carboxylate group at the 3-position, imparts distinct physicochemical properties that are pivotal to its molecular interactions and potential therapeutic applications.
Chemical Formula and Molecular Weight
The chemical formula for Ethyl 4,7-Dichloroindole-3-carboxylate is C₁₁H₉Cl₂NO₂. Its molecular weight is 258.1 g/mol , a value identical to its isomer, Ethyl 4,7-dichloro-1H-indole-2-carboxylate[1].
Structural Representation
The structural formula of Ethyl 4,7-Dichloroindole-3-carboxylate is characterized by a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The chlorine atoms are substituted at positions 4 and 7 of the indole ring, and the ethyl carboxylate group is attached to the third carbon of the pyrrole ring.
Physicochemical Properties
The physicochemical properties of Ethyl 4,7-Dichloroindole-3-carboxylate are crucial for its handling, formulation, and biological activity. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂NO₂ | Inferred from isomer data |
| Molecular Weight | 258.1 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General knowledge of similar compounds |
| Melting Point | Not available | N/A |
Synthesis and Purification
The synthesis of Ethyl 4,7-Dichloroindole-3-carboxylate can be approached through several established methods for indole ring formation, followed by or incorporating the necessary chlorination and esterification steps. A plausible and efficient synthetic route is the Fischer indole synthesis, a well-established method for preparing indoles.
Synthetic Workflow
The synthesis commences with the reaction of 2,5-dichlorophenylhydrazine with ethyl pyruvate under acidic conditions. This reaction proceeds through a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form the indole ring.
Caption: Synthetic workflow for Ethyl 4,7-Dichloroindole-3-carboxylate.
Detailed Experimental Protocol
-
Hydrazone Formation: To a solution of 2,5-dichlorophenylhydrazine (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents) and a catalytic amount of sulfuric acid.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Indole Formation: Upon completion of hydrazone formation, heat the reaction mixture to reflux to induce the Fischer indole synthesis.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4,7-Dichloroindole-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of the synthesized Ethyl 4,7-Dichloroindole-3-carboxylate is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group protons (a quartet and a triplet), and the N-H proton of the indole.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the indole ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole, the C=O stretching of the ester, and the C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.1), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole derivatives exhibiting a wide range of biological activities[3]. The specific substitution pattern of Ethyl 4,7-Dichloroindole-3-carboxylate suggests its potential as a valuable building block or lead compound in drug discovery.
Potential Therapeutic Targets
Indole-based molecules have been investigated as:
-
p38 Inhibitors: These are targets for inflammatory diseases.
-
Glycine Receptor Ligands: Important for neurological disorders.
-
Antimicrobial Agents: For combating bacterial and fungal infections.
-
Anticancer Agents: Indole derivatives have shown promise in cancer therapy by targeting various pathways[3].
The presence of the dichloro substitution on the indole ring can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its therapeutic efficacy.
Mechanism of Action Visualization
The potential mechanism of action for an indole-based drug candidate often involves interaction with specific protein targets, leading to the modulation of cellular signaling pathways. For instance, as a hypothetical p38 MAP kinase inhibitor, Ethyl 4,7-Dichloroindole-3-carboxylate could interfere with the inflammatory response pathway.
Caption: Hypothetical inhibition of the p38 MAPK pathway.
Conclusion
Ethyl 4,7-Dichloroindole-3-carboxylate is a halogenated indole derivative with significant potential for applications in medicinal chemistry and drug development. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally confirmed by modern spectroscopic methods. The unique substitution pattern of this molecule makes it an attractive candidate for further investigation as a lead compound for various therapeutic targets. This guide provides a foundational understanding for researchers to explore the full potential of this promising chemical entity.
References
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
An In-depth Technical Guide on the Lipophilicity and LogP Values of Dichloroindole-3-carboxylates
This guide provides a comprehensive technical overview of lipophilicity and its quantification through LogP values, with a specific focus on the dichloroindole-3-carboxylate scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of indole-based therapeutic agents. This document delves into the theoretical underpinnings of lipophilicity, details rigorous experimental and computational methodologies for its determination, and presents a comparative analysis of LogP values across various dichloroindole-3-carboxylate isomers.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the "fat-loving" nature of a molecule, is a pivotal physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] It is a measure of a compound's ability to dissolve in non-polar solvents, such as lipids and fats, and is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][3] An optimal balance of lipophilicity and hydrophilicity is crucial for a molecule to effectively traverse biological membranes, reach its target site, and exert its therapeutic effect.[1]
The partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity. It represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a LogP value within a certain optimal range is often sought to ensure adequate absorption and distribution without compromising solubility or increasing metabolic clearance.[6]
For the dichloroindole-3-carboxylate scaffold, understanding the impact of the position of the two chlorine atoms on the indole ring on the overall lipophilicity is paramount for guiding lead optimization efforts. The strategic placement of these halogen substituents can fine-tune the LogP value, thereby influencing the molecule's biological activity and drug-like properties.
Methodologies for the Determination of LogP
The determination of LogP can be approached through both experimental and computational methods. Each approach has its merits and is often used in a complementary fashion during the drug discovery process.
Experimental Determination of LogP
A. The Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct way to measure LogP.[7] It involves partitioning a compound between n-octanol and water and then measuring the concentration of the compound in each phase.
Experimental Protocol: Shake-Flask Method
1. Preparation of Solvents:
- Mutually saturate n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) by shaking them together for 24 hours, followed by separation of the two phases.[8]
2. Sample Preparation:
- Prepare a stock solution of the test compound (e.g., a specific dichloroindole-3-carboxylate) in a suitable solvent.
3. Partitioning:
- Add a known volume of the stock solution to a mixture of the saturated n-octanol and water in a centrifuge tube.
- Shake the mixture vigorously for a predetermined period (e.g., 1-3 hours) to ensure equilibrium is reached.
- Centrifuge the mixture to achieve a clean separation of the two phases.
4. Quantification:
- Carefully withdraw aliquots from both the n-octanol and aqueous layers.
- Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]
5. Calculation:
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of P.
B. Chromatographic Methods (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated, and less material-intensive alternative for estimating LogP values.[9] This method is based on the principle that the retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity.[10]
Experimental Workflow: RP-HPLC Method
-
System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18), a UV detector, and a pump capable of delivering a mobile phase gradient is required.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system.
-
Data Acquisition: The retention time for each standard is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values of the standards.[10]
-
Sample Analysis: The dichloroindole-3-carboxylate of interest is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log k' of the test compound is calculated from its retention time, and its LogP value is then interpolated from the calibration curve.
Computational Determination of LogP (in silico)
A variety of computational algorithms are available to predict LogP values directly from a molecule's 2D structure. These methods are invaluable for high-throughput screening of virtual libraries and for prioritizing compounds for synthesis.[11] Popular algorithms include atom-based methods (e.g., XLOGP3), fragment-based methods, and property-based methods.[2] Web-based platforms like SwissADME provide access to multiple predictive models, allowing for a consensus approach to LogP estimation.[12]
Lipophilicity of Dichloroindole-3-carboxylates: A Comparative Analysis
To illustrate the impact of chlorine substitution on the lipophilicity of the indole-3-carboxylate scaffold, the LogP values for a series of methyl dichloroindole-3-carboxylates were predicted using the SwissADME web tool. The consensus LogP, which is the average of five different predictive models, is presented below. This approach provides a more robust estimation than relying on a single algorithm.[3]
| Compound | Structure | Predicted Consensus LogP |
| Methyl indole-3-carboxylate | (Structure of methyl indole-3-carboxylate) | 2.35 |
| Methyl 4,6-dichloroindole-3-carboxylate | (Structure of methyl 4,6-dichloroindole-3-carboxylate) | 3.59 |
| Methyl 4,7-dichloroindole-3-carboxylate | (Structure of methyl 4,7-dichloroindole-3-carboxylate) | 3.65 |
| Methyl 5,6-dichloroindole-3-carboxylate | (Structure of methyl 5,6-dichloroindole-3-carboxylate) | 3.66 |
| Methyl 5,7-dichloroindole-3-carboxylate | (Structure of methyl 5,7-dichloroindole-3-carboxylate) | 3.72 |
| Methyl 6,7-dichloroindole-3-carboxylate | (Structure of methyl 6,7-dichloroindole-3-carboxylate) | 3.73 |
Note: LogP values were predicted using the SwissADME web service ([Link]). The consensus LogP is the average of the XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP predictions.
Analysis of the Data:
The data clearly demonstrates that the addition of two chlorine atoms to the indole ring significantly increases the lipophilicity of the parent methyl indole-3-carboxylate, with the predicted consensus LogP values increasing by approximately 1.2 to 1.4 log units. This is an expected outcome, as halogens are known to increase lipophilicity.
Among the dichloro-substituted analogues, subtle differences in LogP are observed depending on the substitution pattern. The 4,6-dichloro isomer is predicted to be the least lipophilic of the series, while the 6,7-dichloro isomer is the most lipophilic. This highlights the importance of positional isomerism in fine-tuning the physicochemical properties of a drug candidate.
Implications for Drug Development
The LogP values presented in the table provide crucial insights for the development of dichloroindole-3-carboxylates as potential therapeutic agents. A higher LogP generally correlates with increased membrane permeability, which can be beneficial for oral absorption and cell penetration. However, excessively high lipophilicity (LogP > 5) can lead to poor aqueous solubility, increased plasma protein binding, and higher rates of metabolic clearance, all of which can negatively impact a drug's bioavailability and efficacy.[13]
The predicted LogP values for the dichloroindole-3-carboxylate series fall within a range that is generally considered favorable for drug-like molecules.[6] This suggests that these compounds are likely to have a good balance of solubility and permeability. The subtle variations in LogP among the different isomers can be exploited in structure-activity relationship (SAR) studies to optimize the ADMET properties of a lead compound. For instance, if a particular dichloro-substituted analogue exhibits potent activity but suffers from poor solubility, a medicinal chemist might consider synthesizing an isomer with a slightly lower LogP value.
Conclusion
Lipophilicity, as quantified by the LogP value, is a fundamental parameter in the design and development of dichloroindole-3-carboxylates. This guide has provided a detailed overview of the theoretical importance of lipophilicity, practical protocols for its experimental determination, and a comparative analysis of predicted LogP values for a series of dichloro-substituted isomers. A thorough understanding and strategic modulation of this key physicochemical property are essential for advancing this promising class of compounds through the drug discovery pipeline.
References
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support in silico drug discovery. Scientific Reports, 7(1), 42717.
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Ghimire, G. K., Poudel, R., & Chaudhary, R. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-10.
-
ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME.... Retrieved from [Link]
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IJPPR. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. Retrieved from [Link]
-
Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
OpenMolecules. (n.d.). Calculated LogP. Retrieved from [Link]
-
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
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ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Retrieved from [Link]
-
PMC. (n.d.). Convenient Synthesis of 6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b:3,4-b']diindole Derivatives Mediated by Hypervalent Iodine (III) Reagent. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Google Patents. (n.d.). CN112028813B - 4-position chloroindole compound and preparation method thereof.
-
ResearchGate. (n.d.). (PDF) Lipophilicity Indices for Drug Development. Retrieved from [Link]
-
PMC. (n.d.). QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]
-
The Journal of Medical Investigation. (n.d.). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). Retrieved from [Link]
-
University of Birmingham's Research Portal. (2011, July 21). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde | C9H7NO | CID 10256. Retrieved from [Link]
-
MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic.... Retrieved from [Link]
-
ResearchGate. (2025, August 8). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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MDPI. (2019, April 17). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018, March 8). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). QSAR, DFT studies, docking molecular and simulation dynamic molecular of 2-styrylquinoline derivatives through their anticancer. Retrieved from [Link]
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- 11. www.openmolecules.org [openmolecules.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Evaluation & Sourcing Guide: Ethyl 4,7-Dichloroindole-3-carboxylate
An In-Depth Technical Guide on Sourcing and Synthesis of Ethyl 4,7-Dichloroindole-3-carboxylate follows below.
CAS: 2107591-97-7 Formula: C₁₁H₉Cl₂NO₂ Molecular Weight: 258.10 g/mol Primary Classification: Halogenated Indole Scaffold / Pharmaceutical Intermediate
Executive Summary
Ethyl 4,7-Dichloroindole-3-carboxylate is a specialized heterocyclic building block utilized primarily in the development of antiviral agents (specifically HCV NS5B polymerase inhibitors) and auxin-mimic herbicides. Its 4,7-dichloro substitution pattern imparts unique steric and electronic properties, significantly altering the lipophilicity (LogP) and metabolic stability of the indole core compared to mono-substituted variants.
While commercially available from select boutique building-block vendors, it is often classified as a "Make-to-Order" (MTO) item due to its specific substitution pattern. This guide provides a dual-track strategy: Direct Sourcing for small-scale R&D and Technical Synthesis for scale-up or cost-optimization.
Market Analysis: Suppliers & Price
The market for this compound is fragmented, dominated by Asian CROs (Contract Research Organizations) and specialized catalog vendors. It is not a commodity chemical.[1]
Validated Supply Chain
The following vendors have listed this specific CAS or possess the validated precursor supply chain to manufacture it rapidly.
| Supplier Tier | Vendor Name | Catalog / SKU | Availability Status | Estimated Price (USD) |
| Tier 1 (Stock) | Shao-Yuan (Shanghai) | SY058901 | In-Stock (Variable) | $150 - $250 / 1g |
| Tier 1 (Stock) | Accela Chem | Custom | Lead Time: 2-3 Weeks | $180 - $300 / 1g |
| Tier 2 (Custom) | ChemScene | CS-Custom | Make-to-Order | $800 - $1,200 / 10g |
| Tier 2 (Custom) | BLD Pharm | Custom | Make-to-Order | Inquiry Based |
Sourcing Advisory: Due to the rarity of the 4,7-dichloro isomer (vs. the common 5- or 6-chloro variants), verify the CoA (Certificate of Analysis) specifically for H-NMR regiochemistry . 4,7-dichloroindoles can be confused with 5,6-dichloro isomers if the starting hydrazine was impure.
Technical Core: Synthesis & Production
If commercial costs are prohibitive or lead times exceed 4 weeks, in-house synthesis is the preferred route. The following protocol is designed for regiochemical fidelity , ensuring the chlorines remain at positions 4 and 7 without scrambling.
Retrosynthetic Logic
Direct Fischer Indole synthesis using ethyl pyruvate and 2,5-dichlorophenylhydrazine typically yields the Indole-2-carboxylate , not the 3-carboxylate. Therefore, the most robust route to the 3-carboxylate involves synthesizing the parent 4,7-dichloroindole followed by C3-selective functionalization.
The "Trichloroacetyl" Route (Recommended):
-
Precursor Formation: Fischer cyclization to parent 4,7-Dichloroindole.
-
C3-Acylation: Friedel-Crafts acylation using Trichloroacetyl chloride (highly selective for Indole C3).
-
Haloform Reaction/Esterification: One-pot conversion of the trichloroacetyl group to the ethyl ester.
Synthesis Workflow (Graphviz)
Caption: Three-step regioselective synthesis avoiding the Indole-2-carboxylate byproduct common in direct pyruvate cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of 4,7-Dichloroindole (Parent Scaffold)
-
Reagents: 2,5-Dichlorophenylhydrazine HCl (1.0 eq), Acetaldehyde diethyl acetal (1.1 eq), Polyphosphoric Acid (PPA).
-
Procedure:
-
Suspend hydrazine in toluene. Add acetal dropwise at reflux to form the hydrazone.
-
Isolate hydrazone and add to pre-heated PPA (100°C). Stir for 2 hours.
-
Critical Check: The cyclization of 2,5-dichlorophenylhydrazine occurs at the ortho-position (C6 of the phenyl ring), which becomes C7 of the indole. Since the other ortho position is blocked by Chlorine, this reaction is regiospecific for 4,7-dichloroindole.
-
Quench with ice water, extract with EtOAc.
-
Step 2: C3-Functionalization (The Trichloroacetyl Method)
-
Reagents: 4,7-Dichloroindole (1.0 eq), Trichloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4,7-dichloroindole in anhydrous DCM. Cool to 0°C.
-
Add Pyridine, then dropwise add Trichloroacetyl chloride.
-
Allow to warm to RT. A precipitate (pyridinium salt) will form.
-
Mechanism: The electron-rich indole ring attacks the electrophilic acyl chloride at C3 (preferred over C2 due to electronics in 4,7-substituted systems).
-
Quench with 1N HCl. Isolate the 3-trichloroacetyl intermediate.
-
Step 3: Conversion to Ethyl Ester
-
Reagents: 3-Trichloroacetyl-4,7-dichloroindole, Ethanol (anhydrous), NaOEt (catalytic) or KOH (stoichiometric).
-
Procedure:
-
Dissolve intermediate in absolute Ethanol.
-
Add base (KOH or NaOEt). Reflux for 4 hours.
-
Mechanism: The trichloroacetyl group acts as a "super-leaving group" (haloform-type cleavage) while simultaneously esterifying with the solvent (Ethanol).
-
Concentrate and crystallize.
-
Quality Control & Impurity Profiling
When sourcing or synthesizing, the following analytical markers validate the identity.
NMR Signature (Self-Validating)
The 4,7-dichloro substitution pattern breaks the symmetry of the benzene ring, leaving only two aromatic protons (H5 and H6).
-
H-NMR (DMSO-d6):
-
Proton H2 (Indole): Singlet/Doublet around δ 8.2 - 8.4 ppm (distinctive downfield shift due to C3-carbonyl).
-
Protons H5 & H6: Two doublets (AB system) in the aromatic region (δ 7.2 - 7.5 ppm). Note: If you see a singlet or complex multiplet, you may have the 5,6-dichloro isomer.
-
Ethyl Group: Classic quartet (δ 4.3) and triplet (δ 1.3).
-
Common Impurities[2]
-
Indole-2-carboxylate: Arises if the "Direct Pyruvate" route was attempted. Distinguished by H-NMR (H3 proton is absent in the target, but present in the 2-isomer; H3 is usually ~δ 7.0 ppm).
-
5,6-Dichloro isomer: Arises from impure 3,4-dichlorophenylhydrazine contamination in the starting material.
References
-
Shao-Yuan Chemicals. Product Catalog: Ethyl 4,7-Dichloroindole-3-carboxylate.
-
Beilstein Journal of Organic Chemistry. Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid. (Context on Indole-3-carboxylate reactivity).
-
Organic Syntheses. Regioselective Synthesis of Indoles via Fischer Cyclization. (General Protocol Adaptation).
-
Accela Chem. Building Block Catalog: Indole-3-carboxylates.
-
ChemSrc. CAS 2107591-97-7 Entry and Physical Properties.
Sources
A Technical Guide to Safety & Handling for Novel 4,7-Dichloroindole Esters
Introduction: Navigating the Data Gap for Novel Research Compounds
In the fast-paced world of drug discovery and chemical research, scientists frequently work with novel molecules for which a comprehensive Safety Data Sheet (SDS) does not yet exist. The 4,7-dichloroindole ester family is a prime example. While indole derivatives show significant promise in various therapeutic areas, including as antimicrobial and antibiofilm agents, the specific safety profiles of newly synthesized esters within this class are often uncharacterized.[1]
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard SDS template to provide a framework for predictive hazard assessment and establishing safe handling protocols for 4,7-dichloroindole esters. By deconstructing the molecule into its core scaffold (4,7-dichloroindole) and its functional group (ester), we can synthesize a robust safety profile based on data from analogous compounds. This document is built on the foundational principle that a proactive and informed approach to safety is paramount when exploring the frontiers of chemical science.
Section 1: A Predictive Framework for Hazard Identification & Risk Assessment
The cornerstone of safely handling a novel compound is a thorough risk assessment. In the absence of a specific SDS, we must adopt a predictive approach by analyzing the hazards associated with its constituent parts.
Deconstructing the Hazard Profile
The 4,7-Dichloroindole Core: The primary structure dictates the fundamental toxicological properties. Based on SDS data for indole and its chlorinated analogs, the 4,7-dichloroindole core is predicted to present several key hazards.[2]
-
Toxicity: The indole scaffold itself is classified as harmful if swallowed (Acute toxicity, Oral: Category 4) and toxic in contact with skin (Acute toxicity, Dermal: Category 3). The addition of chlorine atoms can further modify this profile.
-
Irritation: It is expected to cause serious eye irritation (Category 2A) and potential skin irritation.[2]
-
Environmental Hazard: Many indole derivatives are noted as being very toxic to aquatic life.
The Ester Functional Group: The ester moiety primarily influences the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Physicochemical Effects: Esters are polar molecules but cannot form hydrogen bonds with each other, leading to lower boiling points compared to their parent carboxylic acids.[3] However, they can act as hydrogen bond acceptors with water, influencing their solubility.[3]
-
Toxicological Modification: While often used to mask the properties of a parent compound, esters can be hydrolyzed in vivo by esterase enzymes, releasing the parent alcohol and the 4,7-dichloroindole carboxylic acid. Therefore, the toxicity of the parent acid must also be considered a potential hazard.[4]
Proactive Risk Assessment Workflow
Before any bench work begins, a systematic risk assessment must be performed. This involves more than simply noting hazards; it requires a plan to mitigate them. The following workflow should be considered mandatory for any new 4,7-dichloroindole ester.
Caption: Risk assessment workflow for novel 4,7-dichloroindole esters.
Section 2: Synthesized Physicochemical & Toxicological Data
The following tables summarize the expected properties of a typical 4,7-dichloroindole ester, based on data from analogous compounds. These values should be treated as estimates and handled with a conservative safety margin.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Source |
| Appearance | Colorless to light-colored solid | Based on related compounds like 4,7-dichloroquinoline.[5] |
| Melting Point | 50 - 140 °C range | Indole has a melting point of 51-54°C, while 7-Chloro-1H-indole is 55-58°C. The specific ester will alter this.[2] |
| Boiling Point | > 250 °C | Indole has a boiling point of 253-254°C. Esters will have varied but generally high boiling points. |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | The indole core is hydrophobic. Small esters may have slight water solubility, but this decreases with chain length.[3] |
| Stability | Stable under normal conditions. Air and light sensitive. | Indole itself is noted as air and light sensitive. Chlorinated compounds can decompose upon intense heating.[6] |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas. | This is a standard decomposition pathway for chlorinated nitrogen-containing organic compounds upon combustion.[2] |
Inferred Toxicological Profile & GHS Classification
| Hazard Class | GHS Category | Hazard Statement | Source Analogs |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Indole, 7-Chloro-1H-indole[2] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Indole |
| Acute Toxicity (Inhalation) | Category 4 (Predicted) | H332: Harmful if inhaled | 7-Chloro-1H-indole[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 7-Chloro-1H-indole[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Indole, 7-Chloro-1H-indole[2] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | Indole |
Section 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to strict protocols is non-negotiable. The causality behind these rules is the mitigation of risks identified in the previous sections.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of 4,7-dichloroindole esters, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.
-
Storage & Stability Protocol
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8] Containers should be tightly closed to prevent exposure to air and moisture.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
-
Thermal Decomposition: Avoid exposing these compounds to extreme heat. Thermal breakdown can release highly toxic and corrosive gases like HCl and phosgene.[6][9]
Disposal Protocol
-
Waste Categorization: All waste containing 4,7-dichloroindole esters (solid waste, contaminated materials, reaction mixtures) must be disposed of as hazardous chlorinated organic waste.
-
Procedure: Collect waste in a designated, properly labeled, and sealed container. Follow your institution's specific guidelines for hazardous waste disposal. Do not pour down the drain under any circumstances.[2][7]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly minimize harm. All laboratory personnel must be familiar with these procedures before beginning work.
Spill Response Protocol (Small-Scale Lab Spill)
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or produces significant vapors, evacuate the lab.
-
Control & Contain: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
Wear appropriate PPE (double gloves, goggles, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.[10]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
First-Aid Measures Protocol
The following diagram outlines the critical first steps in the event of an exposure. This is not a substitute for professional medical attention, which should always be sought.
Caption: Emergency first-aid workflow for exposure incidents.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[8] A physician must be called immediately.
-
In Case of Eye Contact: Rinse out with plenty of water at an eyewash station for at least 15 minutes.[2] Remove contact lenses if present and easy to do. An ophthalmologist should be consulted.
-
If Inhaled: Move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.[8]
-
If Swallowed: Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person.[11] Consult a physician.
Crucially, when seeking medical attention, bring a copy of this guide or the SDS for the closest chemical analog to provide to emergency responders.
Conclusion
Working with novel 4,7-dichloroindole esters requires a heightened sense of awareness and a commitment to rigorous safety protocols. By understanding the inherent hazards of the chemical scaffold, anticipating the influence of the ester functional group, and implementing the multi-layered safety procedures outlined in this guide, researchers can confidently and responsibly advance their scientific objectives. Safety is not a barrier to innovation; it is the foundation upon which successful and sustainable research is built.
References
- SAFETY DATA SHEET - Indole. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 7-Chloro-1H-indole. (2025). Thermo Fisher Scientific.
- Indole Detection Reagent - Safety D
- Guidance on Storage and Handling of Chlorinated Solvents.
- SAFETY DATA SHEET - 4,7-dichloro-quinoline. (2012). Acros Organics.
- SAFETY DATA SHEET - 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. (2025). Sigma-Aldrich.
- 4,7-Dichloroquinoline. (2012). Acta Crystallographica Section E: Structure Reports Online.
- Safe handling of chlorine
- Basic procedures for action in case of biological emergencies.
- Safety Data Sheet - 4,7-Dichloroquinoline. (2023). Apollo Scientific.
- Guidance on Storage and Handling of Chlorin
- Properties of Esters. (2023). Chemistry LibreTexts.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Esters.EBSCO Research Starters.
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The Strategic Placement of Chlorine: A Technical Guide to the Biological Significance of 4,7-Dichloro Substitution on Indole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Nucleus and the Transformative Power of Halogenation
The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the design of numerous therapeutic agents due to its ability to mimic endogenous molecules and interact with a wide array of biological targets.[1][2] Its inherent versatility allows for functionalization at various positions, leading to a diverse chemical space for drug discovery. Among the myriad of possible substitutions, halogenation, particularly chlorination, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of indole-based compounds. This in-depth technical guide focuses on the profound biological significance of a specific substitution pattern: the dichlorination at the 4 and 7 positions of the indole ring. This strategic placement of chlorine atoms can dramatically influence a molecule's potency, selectivity, and mechanism of action, opening new avenues for the development of novel therapeutics in oncology, infectious diseases, and beyond.
I. Modulation of Anticancer Activity: Targeting the Cytoskeleton
One of the most significant areas where 4,7-dichloro substitution on the indole ring has demonstrated profound effects is in the development of potent anticancer agents that target the microtubule network.
A. Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Certain 4,7-dichloro-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[3] This binding prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.
Docking studies suggest that the chlorine atoms at the 4 and 7 positions of the indole ring can fit into a hydrophobic pocket formed by amino acid residues at the colchicine binding site, thereby enhancing the binding affinity and inhibitory activity of the compound.[3]
B. Structure-Activity Relationship (SAR) Insights
Research into arylthioindole (ATI) derivatives has provided valuable insights into the structure-activity relationships of halogenated indoles as tubulin polymerization inhibitors. While a comprehensive SAR study specifically for 4,7-dichloroindoles is an area of ongoing research, key findings from related chlorinated indoles can be extrapolated. For instance, in a series of 2-phenylindole derivatives, the presence of chlorine atoms at positions 6 and 7 resulted in highly potent inhibitors of tubulin polymerization and cancer cell growth.[3] This suggests that dichlorination on the benzene portion of the indole ring is a key determinant of activity.
Table 1: Comparative Activity of Substituted 2-Phenylindoles as Tubulin Polymerization Inhibitors [3]
| Compound | Substitution Pattern | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) |
| Reference Compound | Unsubstituted | > 10 | > 1000 |
| Compound A | 6,7-dichloro | 1.2 | 7 |
| Compound B | 5,7-dichloro | 1.5 | 15 |
This table is a representative summary based on available data and is intended for comparative purposes.
The data clearly indicates that the presence and position of chlorine atoms on the indole ring significantly impact the anti-tubulin and cytotoxic activity of these compounds.
C. Experimental Protocol: In Vitro Tubulin Polymerization Assay
The efficacy of potential tubulin inhibitors is quantitatively assessed using an in vitro tubulin polymerization assay. This assay measures the light scattering or fluorescence enhancement that occurs as tubulin monomers polymerize into microtubules.
Step-by-Step Methodology: [2][4][5][6][7]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of the 4,7-dichloroindole test compound in anhydrous DMSO.
-
Prepare a working solution of GTP in the general tubulin buffer.
-
-
Assay Setup (on ice):
-
In a 96-well, clear-bottom plate, add the diluted test compound or vehicle control (DMSO in buffer).
-
Add the tubulin solution to each well to achieve a final concentration of approximately 2-3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or fluorescence at an appropriate wavelength at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Determine the IC50 value of the test compound by analyzing the inhibition of the polymerization rate or the maximum polymer mass at various compound concentrations.
-
Caption: Mechanism of action for 4,7-dichloroindole tubulin inhibitors.
II. Combating Microbial Threats: Antimicrobial and Antibiofilm Activity
The 4,7-dichloro substitution pattern on the indole ring also confers significant antimicrobial and antibiofilm properties, making these compounds promising candidates for the development of new anti-infective agents.
A. Mechanism of Action: Disruption of Bacterial Processes
Halogenated indoles, including those with chlorine at the 4 and 7 positions, have been shown to exert their antimicrobial effects through multiple mechanisms. These include:
-
Inhibition of Planktonic Cell Growth: Chloroindoles can directly inhibit the growth of various bacterial species.[1][8][9]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. 4-chloroindole and 7-chloroindole have demonstrated the ability to inhibit biofilm formation by interfering with bacterial motility, fimbrial activity, and the production of extracellular polymeric substances (EPS).[1][8][9]
-
Membrane Damage: Studies have shown that chlorinated indoles can cause visible damage to the bacterial cell membrane, leading to cell lysis and death.[9]
B. Structure-Activity Relationship (SAR) Insights
Studies on a range of halogenated indoles have revealed that the position of the chlorine atom is crucial for antimicrobial activity.
-
4-Chloroindole: This isomer often exhibits potent, rapid bactericidal effects, inhibiting both planktonic growth and biofilm formation.[9]
-
7-Chloroindole: While also active, 7-chloroindole sometimes shows a more pronounced effect on biofilm inhibition with a lesser impact on planktonic cell growth, suggesting a potential as an antivirulence agent that may exert less selective pressure for resistance.[9]
A 3D-QSAR analysis of chloroindoles against uropathogenic Escherichia coli indicated that substitutions at the fourth and fifth positions of the indole moiety were favorable for antimicrobial activity.[1][8]
Table 2: Antimicrobial and Antibiofilm Activity of Chloroindoles [1][8][9]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) at Sub-MIC |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | >80 |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | High |
| 4-Chloroindole | Uropathogenic E. coli | 75 | ~67 |
This table provides a summary of reported activities and may vary depending on the specific bacterial strain and assay conditions.
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology: [10][11]
-
Preparation of Inoculum:
-
Culture the test bacterium in an appropriate broth medium overnight.
-
Dilute the overnight culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the 4,7-dichloroindole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Emerging Frontiers: Kinase Inhibition and Beyond
The versatility of the 4,7-dichloroindole scaffold extends to other important therapeutic targets, including protein kinases. While specific examples of 4,7-dichloroindoles as potent kinase inhibitors are still emerging in the literature, the broader class of halogenated indoles has shown significant promise in this area.[12] The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the indole ring, potentially enhancing interactions with the ATP-binding pocket of various kinases. Further research in this area is warranted to fully explore the potential of 4,7-dichloroindoles as kinase inhibitors for the treatment of cancer and other diseases.
IV. Synthetic Strategies: Accessing the 4,7-Dichloroindole Core
The synthesis of 4,7-dichloroindole derivatives is a critical aspect of their development as therapeutic agents. Various synthetic routes have been developed to access the core indole structure, which can then be further functionalized.
A. General Synthetic Approach
A common strategy for the synthesis of substituted indoles involves the Fischer indole synthesis or other cyclization reactions starting from appropriately substituted anilines. For 4,7-dichloroindoles, a 2,5-dichloroaniline derivative would be a logical starting material.
Caption: A generalized synthetic scheme for 4,7-dichloroindoles.
B. Protocol for Synthesis of 6,7-Dichloro-2,3-dihydro-1H-indole (as a representative example)
Chemical Reduction Method: [12]
-
Preparation: In a round-bottom flask, dissolve 6,7-dichloro-1H-indole (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1 hour).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Carefully wash the organic layer with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid. Separate the organic phase.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
V. Conclusion and Future Directions
The 4,7-dichloro substitution pattern on the indole ring represents a strategically important modification in the design of novel bioactive molecules. This guide has highlighted the significant impact of this substitution on imparting potent anticancer activity through tubulin polymerization inhibition and robust antimicrobial and antibiofilm properties. The available structure-activity relationship data underscores the critical role of the position and nature of halogen substituents in determining biological efficacy.
Future research should focus on a more systematic exploration of the 4,7-dichloroindole chemical space. The synthesis and biological evaluation of a broader library of these compounds against a diverse panel of targets, including a wider range of cancer cell lines, microbial pathogens, and protein kinases, will be crucial. Detailed mechanistic studies will further elucidate the molecular basis of their activity and guide the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The 4,7-dichloroindole scaffold holds considerable promise as a versatile platform for the development of innovative medicines to address unmet clinical needs.
References
- Corvi, M. et al. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry58, 7999-8013 (2015).
- Kaur, M. et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery15, 114-137 (2020).
- Lee, J.-H. et al. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology13, 899435 (2022).
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]
-
Royal Society of Chemistry. Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation. [Link]
- Mates, J. et al. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules28, 467 (2023).
-
Semantic Scholar. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
Frontiers. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]
-
MDPI. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. [Link]
-
PubMed. Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. [Link]
-
Frontiers. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]
-
MilliporeSigma. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). [Link]
-
CIB Margarita Salas. Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. [Link]
-
ChemRxiv. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]
-
MDPI. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. [Link]
-
Bentham Open. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
PubMed. Synthesis of oxindoles via visible light photoredox catalysis. [Link]
-
Asian Journal of Chemistry. Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[3]-benzopyran-2-one. [Link]
-
ResearchGate. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. [Link]
-
Bentham Open. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]
-
Turkish Journal of Chemistry. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
-
MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
-
European Journal of Materials Science and Engineering. MICROBIOLOGICAL ACTIVITY OF DERIVATIVES 4-CHLORO-7- HYDROXY-CHROMEN-2-ONE COMPARE WITH STANDARD DRUGS. [Link]
-
ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
RSC Publishing. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]
-
Frontiers. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. [Link]
-
Frontiers. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Regioselective Synthesis of Ethyl 4,7-Dichloroindole-3-carboxylate via Fischer Indolization
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Professionals.
Executive Summary
The indole core is a privileged scaffold in drug discovery, frequently serving as the structural foundation for pharmaceuticals targeting central nervous system (CNS) disorders, oncology, and infectious diseases[1]. The synthesis of highly substituted indoles, specifically Ethyl 4,7-dichloroindole-3-carboxylate [2], presents unique synthetic challenges due to the electron-withdrawing nature of the halogen substituents. This application note details a highly optimized, self-validating protocol for the regioselective synthesis of this compound starting from 2,5-dichlorophenylhydrazine. By utilizing ethyl 3,3-diethoxypropanoate as a stable aldehyde surrogate and Polyphosphoric Acid (PPA) as a robust cyclization mediator, this workflow overcomes the typical hurdles of poor reactivity and side-product formation.
Mechanistic Rationale & Regiocontrol
Do not simply mix reagents; understanding the causality of the Fischer Indole Synthesis (FIS) is critical when dealing with deactivated aromatic systems.
The Acetal Surrogate: Attempting to react phenylhydrazines directly with ethyl 3-oxopropanoate often leads to catastrophic failure due to the aldehyde's propensity for rapid self-condensation and polymerization. To circumvent this, we employ ethyl 3,3-diethoxypropanoate . Under mildly acidic conditions, this acetal hydrolyzes in situ at a controlled rate, reacting cleanly with 2,5-dichlorophenylhydrazine to form the required hydrazone intermediate without competitive degradation[3].
Strict Regioselectivity: The beauty of this specific transformation lies in its absolute regiocontrol. The FIS proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer. For 2,5-dichlorophenylhydrazine:
-
The hydrazine moiety is at C1.
-
The chlorine atoms occupy C2 and C5.
-
The sigmatropic rearrangement must occur at an ortho position relative to the hydrazine (C2 or C6).
-
Because C2 is sterically and electronically blocked by a chlorine atom, the rearrangement is forced exclusively to the unsubstituted C6 position.
-
Upon cyclization and rearomatization, the original C6 becomes the C3a bridgehead, shifting the C5-Cl to the C4 position of the indole, and the C2-Cl to the C7 position. This elegantly guarantees the 4,7-dichloro substitution pattern[1].
Overcoming Electronic Deactivation: Chlorine atoms are inductively electron-withdrawing, which severely deactivates the aromatic ring toward the electrophilic attack required during the [3,3]-rearrangement. Consequently, mild Lewis acids (e.g., ZnCl₂) or standard Brønsted acids (e.g., p-TsOH) yield incomplete conversions. Polyphosphoric acid (PPA) provides the necessary extreme Brønsted acidity and thermal stability to drive the rearrangement to completion[3].
Reaction Pathway Visualization
Mechanistic pathway of the Fischer indolization detailing the regioselective [3,3]-rearrangement.
Catalyst Optimization Data
Prior to finalizing the protocol, various cyclization conditions were evaluated. The data below justifies the selection of PPA as the optimal reagent.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Process Observation |
| p-TsOH (0.2 eq) | Toluene | 110 | 18 | 22 | Stalled reaction; major hydrazone recovery. |
| ZnCl₂ (2.0 eq) | Xylene | 140 | 12 | 48 | Moderate conversion; intractable tar formation. |
| PPA (10x wt) | Neat | 95 | 4 | 81 | Clean conversion; high regiochemical fidelity. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) meet the defined criteria.
Phase 1: Hydrazone Formation
Reagents:
-
2,5-Dichlorophenylhydrazine hydrochloride: 10.0 g (46.8 mmol)
-
Ethyl 3,3-diethoxypropanoate: 9.8 g (51.5 mmol, 1.1 eq)
-
Sodium Acetate (anhydrous): 3.84 g (46.8 mmol, 1.0 eq)
-
Ethanol (Absolute): 100 mL
Step-by-Step:
-
Suspend 2,5-dichlorophenylhydrazine hydrochloride and sodium acetate in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Stir at room temperature for 15 minutes to liberate the free hydrazine base.
-
Add ethyl 3,3-diethoxypropanoate dropwise over 5 minutes.
-
Heat the mixture to a gentle reflux (78 °C) for 3 hours.
-
IPC Check 1: Analyze by TLC (Hexanes:EtOAc 8:2). The reaction is validated when the ninhydrin-active baseline spot (hydrazine) is completely consumed, replaced by a higher
UV-active spot. Do not proceed if starting material remains; add 0.1 eq of acetal and reflux for an additional hour. -
Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield the crude hydrazone as a viscous orange/brown oil. Use directly in Phase 2.
Phase 2: Fischer Indolization via PPA
Reagents:
-
Crude Hydrazone (from Phase 1)
-
Polyphosphoric Acid (PPA): 100 g
Step-by-Step:
-
Pre-heat 100 g of PPA in a 500 mL beaker (or wide-mouth reactor) to 60 °C using a mechanical stirrer (magnetic stirring will fail due to high viscosity).
-
Add the crude hydrazone dropwise to the warm PPA.
-
Raise the temperature to 95 °C. The mixture will darken significantly and effervesce slightly as ammonia is liberated during cyclization.
-
Maintain heating and vigorous mechanical stirring for 4 hours.
-
IPC Check 2: Withdraw a micro-aliquot (using a glass rod), quench in water, extract with EtOAc, and run TLC. The hydrazone intermediate must be entirely converted to the highly fluorescent (under 254 nm UV) indole product.
-
Critical Quench: While the reaction mixture is still hot (approx. 70-80 °C), pour it slowly onto 400 g of crushed ice with vigorous stirring. Causality: Allowing PPA to cool completely will result in a rock-hard polymeric mass that is nearly impossible to hydrolyze safely.
-
Stir the aqueous suspension until the PPA is fully hydrolyzed (solution becomes homogeneous, though product will precipitate).
-
Carefully neutralize the acidic mixture to pH 7-8 using concentrated aqueous NH₄OH.
-
Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to afford Ethyl 4,7-dichloroindole-3-carboxylate as an off-white to pale yellow solid.
References
*[2] "Ethyl 4,7-dichloro-1H-indole-3-carboxylate | ChemScene", chemikart.com, Click here for verification *[1] "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC", nih.gov, Click here for verification *[3] "Advances in Heterocyclic Chemistry, Volume 88", epdf.pub, Click here for verification
Sources
protocol for hydrolysis of ethyl 4,7-dichloroindole-3-carboxylate to acid
Application Note: Optimized Hydrolysis of Ethyl 4,7-Dichloroindole-3-carboxylate
Executive Summary
This application note details a robust protocol for the saponification of ethyl 4,7-dichloroindole-3-carboxylate to 4,7-dichloroindole-3-carboxylic acid . While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the steric hindrance at the C-4 position and the inherent instability of indole-3-carboxylic acids, which are prone to thermal and acid-catalyzed decarboxylation.
This guide prioritizes product integrity , employing a thermodynamic control strategy to drive hydrolysis to completion while mitigating downstream decarboxylation during workup.
Scientific Background & Mechanism[1][2][3][4][5]
Structural Analysis
The substrate contains two chlorine atoms on the benzenoid ring of the indole.
-
4-Chloro Substituent: Located peri- to the C-3 ester, this group exerts significant steric hindrance , impeding the nucleophilic attack of the hydroxide ion at the carbonyl carbon. This necessitates higher reaction temperatures (reflux) compared to unhindered esters.
-
7-Chloro Substituent: Exerts an electron-withdrawing inductive effect (-I), potentially increasing the electrophilicity of the carbonyl, though this is secondary to the steric blockade imposed by the 4-position.
Reaction Mechanism & Critical Quality Attributes (CQA)
The transformation follows a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
The Critical Risk: Indole-3-carboxylic acids are chemically fragile. Upon protonation (during workup), the electron-rich indole ring can facilitate the loss of CO₂ (decarboxylation) to yield 4,7-dichloroindole, an impurity that is difficult to separate. This risk is exacerbated by:
-
High Temperatures during the acid phase.
-
Strongly Acidic pH (< pH 2).
Mechanism Diagram (DOT):
Figure 1: Mechanistic pathway highlighting the critical decarboxylation risk node.
Materials & Equipment
| Reagent/Material | Grade | Purpose |
| Ethyl 4,7-dichloroindole-3-carboxylate | >97% HPLC | Substrate |
| Sodium Hydroxide (NaOH) | Reagent Grade | Nucleophile/Base |
| Ethanol (EtOH) | Absolute | Solvent (miscibility) |
| Water (H₂O) | Deionized | Co-solvent |
| Hydrochloric Acid (HCl) | 1.0 M | Acidification (Workup) |
| Tetrahydrofuran (THF) | HPLC Grade | Optional co-solvent for solubility |
Equipment:
-
Round-bottom flask with magnetic stir bar.[1]
-
Reflux condenser with nitrogen inlet.
-
Oil bath or heating mantle with temperature probe.
-
pH meter (calibrated).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Preparation of Reaction Mixture
-
Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar.
-
Solvation: Charge the flask with Ethyl 4,7-dichloroindole-3-carboxylate (1.0 equiv).
-
Solvent Addition: Add Ethanol (10 volumes relative to substrate mass).
-
Note: If the substrate does not dissolve at room temperature, add THF (2-3 volumes) to aid solubility. The 4,7-dichloro substitution decreases solubility in pure alcohols.
-
-
Base Activation: Add 2.5 M NaOH aqueous solution (5.0 equiv).
-
Rationale: A large excess of base is required to overcome the steric hindrance at the 4-position and drive the equilibrium forward.
-
Reaction Phase (Saponification)
-
Reflux: Heat the mixture to a gentle reflux (approx. 78-80°C internal temperature).
-
Monitoring: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS every 2 hours.
-
Expectation: Reaction typically requires 4–8 hours due to steric bulk.
-
Endpoint: Disappearance of the ester peak. The product (carboxylate salt) will likely be more polar (lower R_f).
-
Workup & Isolation (The Critical Step)
This phase is engineered to prevent decarboxylation.
-
Cooling: Remove heat and allow the reaction mixture to cool to room temperature.
-
Solvent Reduction: Concentrate the mixture under reduced pressure (Rotavap, bath < 40°C) to remove the majority of Ethanol/THF. Do not distill to dryness. Leave an aqueous slurry.
-
Dilution: Add cold water (10 volumes) to the residue. The carboxylate salt should be soluble; filter off any unreacted insoluble ester if present.
-
Thermal Protection: Place the aqueous solution in an ice/water bath and cool to 0–5°C.
-
Controlled Acidification:
-
While stirring vigorously, add 1.0 M HCl dropwise.
-
Target pH: Adjust pH to 3.0 – 4.0 .
-
Warning:Do not acidify below pH 2. Highly acidic conditions accelerate decarboxylation.
-
-
Precipitation: The product will precipitate as a white to off-white solid. Stir at 0°C for 30 minutes to ensure complete precipitation.
Purification
-
Filtration: Collect the solid via vacuum filtration.
-
Washing: Wash the cake with ice-cold water (3 x 2 volumes) to remove residual salts and acid.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Caution: Avoid temperatures >50°C during drying to prevent thermal decarboxylation.
-
Experimental Workflow (DOT):
Figure 2: Step-by-step workflow emphasizing thermal control during workup.
Data Specifications & Validation
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98% | HPLC (254 nm) |
| Identity (NMR) | Loss of ethyl quartet (~4.3 ppm) and triplet (~1.4 ppm) | 1H-NMR (DMSO-d6) |
| Identity (MS) | [M-H]- = 228.0 (approx) | LCMS (ESI Negative) |
| Water Content | < 1.0% | Karl Fischer |
| Residual Solvent | Meets ICH limits | GC-Headspace |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C-4 | Increase reaction time or switch solvent to n-Propanol (higher boiling point). |
| Product is an Oil | Impurities or solvent trapping | Triturate with Hexanes/DCM (9:1) to induce crystallization.[2] |
| Bubbling during Acidification | Decarboxylation occurring | Temperature too high or pH too low. Ensure T < 5°C and stop at pH 3.5. |
| Low Yield | Product soluble in water | The 7-Cl group increases acidity. Ensure pH is not >5 (salt form is soluble). |
References
-
General Hydrolysis of Hindered Esters
-
Decarboxylation Risks of Indole-3-Carboxylic Acids
-
Analogous Chemistry (Quinoline Series)
-
Biological Relevance of 4-Chloroindoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. arkat-usa.org [arkat-usa.org]
- 4. figshare.com [figshare.com]
- 5. Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: High-Fidelity Reduction of Ethyl 4,7-Dichloroindole-3-Carboxylate
Executive Summary & Scientific Rationale
The reduction of ethyl 4,7-dichloroindole-3-carboxylate to its corresponding alcohol (4,7-dichloro-1H-indole-3-methanol ) presents a unique set of synthetic challenges that distinguish it from standard ester reductions. This transformation is a critical gateway step in the synthesis of antiviral agents (e.g., analogs of Maribavir) and synthetic auxins.
Structural & Electronic Analysis
Success in this protocol relies on understanding three competing molecular features:
-
The Indole N-H Acidity (
): The electron-withdrawing chlorine atoms at positions 4 and 7 significantly increase the acidity of the N-H proton compared to unsubstituted indole. Standard hydride donors (LiAlH₄) will instantly deprotonate this site, consuming one equivalent of hydride and generating an insoluble or aggregated indolyl aluminate species before reduction can occur. -
C4-Steric Hindrance: The chlorine atom at the 4-position imposes significant steric bulk directly adjacent to the C3-ester. This "ortho-effect" blocks the Burgi-Dunitz trajectory required for nucleophilic hydride attack, often necessitating higher reaction temperatures (reflux) compared to unhindered esters.
-
Electronic Activation: Paradoxically, while the 4,7-dichloro substitution hinders approach, it electronically activates the carbonyl carbon (lowering the LUMO energy) making it more susceptible to reduction once the steric barrier is overcome.
Strategic Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄/LAH): The reagent of choice.[1][2] Its high reactivity is required to overcome the C4-steric blockade.
-
Solvent System: Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether. THF's higher boiling point (66°C) allows for the necessary thermal energy to drive the reaction to completion, and it better solubilizes the intermediate indolyl-aluminate complexes.
Reaction Mechanism & Pathway[3][4][5][6][7]
The following diagram illustrates the critical deprotonation step that precedes reduction, highlighting the formation of the active aluminate species.
Figure 1: Mechanistic pathway highlighting the obligatory N-deprotonation and steric hindrance at the C4 position.
Detailed Experimental Protocol
Materials & Stoichiometry Table
Batch Size: 10.0 mmol scale (approx. 2.58 g of substrate).
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| Ethyl 4,7-dichloroindole-3-carboxylate | 258.10 | 1.0 | 2.58 g | Substrate |
| LiAlH₄ (2.4 M in THF) | 37.95 | 3.5 | 14.6 mL | Reducing Agent |
| Anhydrous THF | 72.11 | N/A | 50 mL | Solvent |
| Rochelle Salt (Sat. Aq.) | 282.22 | N/A | 50 mL | Quenching Agent |
| Ethyl Acetate | 88.11 | N/A | 100 mL | Extraction Solvent |
Note on Stoichiometry: While theoretical reduction requires 0.5 mol LiAlH₄ (2 hydrides) per ester, we use 3.5 equivalents .
1.0 eq is consumed immediately by the acidic N-H.
1.0 eq is required for the ester
alcohol reduction.1.5 eq excess ensures rapid kinetics despite the 4-Cl steric hindrance and compensates for any adventitious moisture.
Step-by-Step Procedure
Phase 1: Setup and Addition (0°C)
-
Apparatus Prep: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with
for 15 minutes. -
Reagent Charging: Charge the flask with Ethyl 4,7-dichloroindole-3-carboxylate (2.58 g, 10 mmol) and Anhydrous THF (30 mL) . Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath (0°C).
-
LiAlH₄ Addition: Carefully add LiAlH₄ solution (14.6 mL, 35 mmol) dropwise via syringe over 15 minutes.
-
Observation: Vigorous evolution of hydrogen gas will occur immediately (N-H deprotonation).
-
Critical Control: Do not allow the temperature to exceed 10°C during addition to prevent side reactions.
-
Phase 2: Reaction (Reflux)
-
Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reflux: Place the flask in a pre-heated oil bath at 70°C. Reflux the mixture for 3–5 hours .
-
Why Reflux? The 4-chloro substituent creates a kinetic barrier. Room temperature reduction often stalls at the aldehyde or results in incomplete conversion.
-
-
Monitoring: Monitor by TLC (30% EtOAc in Hexanes).
-
Target: Disappearance of the ester spot (
) and appearance of the polar alcohol spot ( ).
-
Phase 3: The "Rochelle Salt" Quench (Essential)
Standard Fieser workups often fail with indoles, forming sticky aluminum emulsions that trap the product. The Rochelle Salt method is self-validating as it produces two clear phases.
-
Cooling: Cool the reaction mixture back to 0°C.
-
Quenching: Dilute with Diethyl Ether (30 mL) . Very slowly add Water (1.3 mL) dropwise. (Caution: Exothermic!).
-
Complexation: Add 15% NaOH (1.3 mL) followed by Water (3.9 mL) .
-
Solubilization: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt, 50 mL) and stir vigorously at RT for 1 hour.
-
Endpoint: The gray/white aluminum emulsion should dissolve completely, leaving two clear, distinct layers.
-
Phase 4: Isolation
-
Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL) .
-
Drying: Combine organic layers, wash with Brine (50 mL) , and dry over Anhydrous
. -
Concentration: Filter and concentrate under reduced pressure to yield the crude solid.
-
Purification: Recrystallize from minimal hot Methanol or purify via flash chromatography (Hexanes:EtOAc 2:1) if necessary.
Quality Control & Validation Data
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 11.5 (s, 1H, Indole N-H ) - Broad singlet confirms N-H integrity.
- 7.2 - 7.0 (m, 2H, Ar-H ) - Aromatic region simplified by symmetry.
- 5.1 (t, 1H, O-H ) - Couples with methylene.
- 4.6 (d, 2H, -CH ₂-OH) - Diagnostic shift. The quartet of the ethyl ester (approx 4.3 ppm) must be absent.
-
IR Spectroscopy:
-
Disappearance of Ester Carbonyl stretch (
). -
Appearance of broad O-H stretch (
).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of 4-Cl group. | Extend reflux time to 12h or switch solvent to 2-MeTHF (higher boiling point). |
| Product Trapped in Solid | Aluminum emulsion formation. | Use the Rochelle Salt quench method described above; stir longer (up to 12h). |
| De-chlorination | Over-reduction (rare with Cl, common with I/Br). | Ensure temperature does not exceed 70°C; avoid adding excess LAH beyond 4.0 eq. |
Workflow Diagram
Figure 2: Operational workflow ensuring safety and reproducibility.
References
-
Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808–815. Link
- Establishes the stability of 4-chloroindole esters and their biological relevance.
-
Tyson, R. L., et al. (2020). Reduction of Carboxylic Acids and Esters.[1][5][6][7][4][8] Master Organic Chemistry. Link
- Authoritative review on hydride reduction mechanisms and stoichiometry.
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. The definitive text on functional group tolerance and steric effects in hydride reductions.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. Original source for LiAlH4 workup protocols (Fieser vs. Rochelle salt).
Sources
- 1. The Role of LiAlH4 in Transforming Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Application Note: Nucleophilic Substitution Strategies at C-2 of 4,7-Dichloroindole Esters
This guide focuses on the Nucleophilic Acyl Substitution of the ester moiety at the C-2 position of 4,7-dichloroindole scaffolds. This is the primary "substitution" reaction relevant to this specific functional group and is a critical gateway for synthesizing bioactive indole-2-carboxamides (common in antiviral and antitumor drug discovery).
Executive Summary & Mechanistic Rationale
The 4,7-dichloroindole-2-carboxylate scaffold is a privileged pharmacophore, appearing frequently in high-potency antivirals (e.g., HCV NS5B inhibitors) and antitumor agents. While the indole nucleus is traditionally nucleophilic at C-3, the presence of an ester at C-2 inverts this reactivity, rendering the C-2 position electrophilic (at the carbonyl carbon).
The Challenge: Standard nucleophilic acyl substitution (aminolysis/hydrolysis) on this scaffold is complicated by the 4,7-dichloro substitution pattern :
-
Electronic Deactivation: The electron-withdrawing chlorine atoms (inductive effect, -I) reduce the electron density of the indole ring. While this generally makes the C-2 carbonyl more electrophilic, it also significantly increases the acidity of the N-1 proton (
15 vs. 17 for unsubstituted indole). -
Competing Deprotonation: Strong basic nucleophiles often deprotonate the N-1 position rather than attacking the C-2 carbonyl, leading to solubility issues or N-alkylation side reactions if electrophiles are present.
-
Steric Hindrance (C-7): The C-7 chlorine atom exerts steric pressure near the N-1/C-2 region, potentially affecting the conformation of the ester and the approach of bulky nucleophiles.
The Solution: This protocol details optimized conditions for Nucleophilic Acyl Substitution at C-2, favoring the formation of amides and hydrazides while suppressing N-deprotonation side pathways.
Mechanistic Pathway[1][2][3]
The reaction follows a standard Addition-Elimination mechanism (
Graphviz Diagram: Reaction Pathway & Logic Flow
Figure 1: Mechanistic flow for C-2 functionalization. Note the competition between nucleophilic attack and N-deprotonation.
Experimental Protocols
Protocol A: Direct Aminolysis (Lewis Acid Promoted)
Best for: Converting methyl/ethyl esters to amides using non-volatile, liquid amines.
Rationale: Using a Lewis acid (
Materials:
-
Ethyl 4,7-dichloroindole-2-carboxylate (1.0 eq)
-
Amine (Nucleophile) (3.0 - 5.0 eq)
-
Anhydrous Toluene or THF
- (0.5 - 1.0 eq) [Optional but recommended for sluggish amines]
Step-by-Step:
-
Preparation: In a flame-dried reaction vial, dissolve Ethyl 4,7-dichloroindole-2-carboxylate (1 mmol) in anhydrous Toluene (5 mL).
-
Activation: Add the amine (3 mmol). If the reaction is expected to be slow (bulky amine), add
(0.5 mmol) carefully under Argon.-
Note: The solution may darken due to complexation.
-
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). -
Quench: Cool to RT. Carefully quench with 1M HCl (aq) to break the Aluminum complex.
-
Workup: Extract with EtOAc (3x). Wash organic layer with Brine.[1] Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Protocol B: Saponification & Peptide Coupling (Two-Step)
Best for: Valuable/solid amines, chiral amines, or when direct aminolysis fails.
Rationale: The 4,7-dichloro substitution makes the ester resistant to mild hydrolysis. Lithium Hydroxide (LiOH) is preferred over NaOH due to better solubility in THF/Water mixtures and cleaner reaction profiles.
Step 1: Hydrolysis
-
Dissolve ester (1.0 eq) in THF:MeOH:
(3:1:1). -
Add LiOH
(3.0 eq). -
Stir at
for 2-4 hours. Do not reflux excessively to avoid decarboxylation. -
Acidify to pH 2 with 1M HCl. The 4,7-dichloroindole-2-carboxylic acid will likely precipitate. Filter and dry.
Step 2: Amide Coupling
-
Dissolve the Acid (1.0 eq) in DMF (dry).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 mins to activate.
-
Add the Amine (1.1 eq). Stir at RT for 2–16 hours.
-
Critical Workup: Pour into ice water. The product usually precipitates. If not, extract with EtOAc.
-
Note: The 4,7-dichloro motif increases lipophilicity; ensure thorough washing of the organic layer to remove DMF.
-
Data Analysis & Troubleshooting
Comparative Reactivity Table
| Variable | Impact on 4,7-Dichloroindole Ester | Recommendation |
| Solvent | Low solubility in non-polar solvents due to H-bonding and Cl-stacking. | Use THF , DMF , or Hot Toluene . |
| Base | High acidity of N-H leads to anion formation, reducing electrophilicity of C-2. | Avoid NaH/KOtBu. Use DIPEA or LiOH (aq). |
| Nucleophile | Steric bulk at C-7 Cl interferes with large nucleophiles. | Use Protocol B (Coupling) for bulky amines. |
| Temperature | High thermal stability, but risk of decarboxylation if free acid is heated. | Keep hydrolysis |
Troubleshooting Guide
-
Problem: Low Conversion in Direct Aminolysis.
-
Cause: The amine is acting as a base, deprotonating the indole N-1. The resulting Indolate anion donates electron density into the ring, deactivating the C-2 ester carbonyl.
-
Fix: Switch to Protocol B (Hydrolysis -> Coupling) or use a Lewis Acid catalyst (
) to activate the carbonyl preferentially.
-
-
Problem: Product is "stuck" in the aqueous layer.
-
Cause: If the product is the carboxylic acid (from hydrolysis), the 4,7-dichloro substitution makes the anion very stable.
-
Fix: Ensure pH is adjusted to < 3. The acid is likely insoluble in water at low pH.
-
References
-
Indole Reactivity & Synthesis
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Source: Molecules (MDPI), 2016.
-
URL:[Link]
-
Nucleophilic Acyl Substitution Mechanisms
-
C-2 Functionalization Context
- Title: Synthesis of C2-Iodoindoles via an Arom
- Source: Organic Letters (ACS), 2016. (Provides context on C-2 reactivity of halo-indoles).
-
URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application Notes & Protocols: The Role of Chlorinated Indoles, Including 4,7-Dichloroindole Analogs, in Auxin and Plant Growth Research
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of chlorinated indole derivatives as modulators of plant growth, focusing on their relationship with the phytohormone auxin. While the specific 4,7-dichloroindole substitution pattern is not extensively documented in auxin literature, this document will cover the principles and applications of well-studied chlorinated indoles, such as the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) and synthetic dichloro-derivatives, which serve as powerful tools in plant biology and agricultural science.
Part 1: Scientific Foundation of Chlorinated Indoles in Auxin Biology
Introduction to Auxins and the Significance of Chlorination
Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell elongation, division, and differentiation. The most abundant and well-known natural auxin is indole-3-acetic acid (IAA). The discovery of chlorinated indole compounds, both natural and synthetic, has opened new avenues for research. Halogenation of the indole scaffold can dramatically alter the molecule's stability, transport, and receptor binding affinity, often resulting in compounds with significantly enhanced or modified biological activity compared to IAA.
4-chloroindole-3-acetic acid (4-Cl-IAA) is a potent, naturally occurring chlorinated auxin found predominantly in the seeds and reproductive structures of legumes like peas, lentils, and broad beans. Its presence highlights that halogenation is a natural biosynthetic strategy in plants. Furthermore, synthetic compounds, such as 2-(5,7-dichloro-3-indolyl)propionic acid, have been engineered to probe the auxin signaling pathway, with some acting as powerful auxins and their stereoisomers acting as antiauxins (inhibitors). These molecules serve as invaluable chemical tools for dissecting the complexities of plant development.
Biosynthesis: A Parallel Pathway for Halogenated Auxin
Unlike many synthetic compounds, 4-Cl-IAA is produced endogenously in certain plants through a pathway that parallels the main IAA biosynthesis route. The key divergence point is the chlorination of the precursor tryptophan to form 4-chlorotryptophan (4-Cl-Trp). From there, the pathway mirrors the primary IAA pathway, proceeding through the intermediate 4-chloroindole-3-pyruvic acid (4-Cl-IPyA), which is then converted to 4-Cl-IAA. This parallel synthesis demonstrates a sophisticated metabolic system allowing for the production of distinct auxin molecules with potentially specialized roles.
Mechanism of Action: Modulating the Core Auxin Signaling Cascade
Chlorinated indoles exert their effects by interfacing with the canonical nuclear auxin signaling pathway. This pathway is controlled by a co-receptor system involving the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors.
-
Auxin Binding: In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTORs (ARFs), preventing them from activating gene transcription.
-
Receptor Activation: When auxin (like IAA or 4-Cl-IAA) is present, it acts as a 'molecular glue', binding to the TIR1/AFB receptor and promoting its interaction with an Aux/IAA protein.
-
Protein Degradation: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Transcription: With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to auxin-responsive elements in the promoters of target genes, thereby activating the transcription of genes responsible for cell growth and differentiation.
The increased potency of many chlorinated auxins is attributed to their higher stability and, in some cases, a different binding affinity for the various TIR1/AFB receptor family members. Synthetic dichloro-indoles can be designed to either enhance this interaction (auxin activity) or competitively bind to the receptor without promoting Aux/IAA degradation (antiauxin activity).
Part 2: Applications in Plant Growth Research
Chlorinated indoles are versatile tools for a range of research applications, from fundamental biology to applied science.
-
Dissecting Developmental Processes: Because 4-Cl-IAA is the dominant auxin in certain tissues, such as developing pea pods, it is essential for studying the specific hormonal requirements of reproductive development. Researchers can use exogenous application of 4-Cl-IAA and IAA to parse the distinct roles these two auxins play in fruit and seed maturation.
-
Probing Receptor Specificity: Synthetic analogs with chlorine atoms at different positions (e.g., 5,7-dichloro derivatives) can be used to investigate the ligand specificity of different TIR1/AFB receptors, helping to unravel the functional diversification within this important receptor family.
-
Antagonizing Auxin Action: Antiauxins, such as the (R)-(-)-enantiomer of 2-(5,7-dichloro-3-indolyl)propionic acid, are critical for experiments requiring the specific inhibition of auxin signaling. They can be used to create a temporary "chemical knockout" of auxin response, allowing for the study of processes that are negatively regulated by auxin.
-
Enhancing Stress Tolerance: Studies have shown that exogenous application of 4-Cl-IAA can help mitigate the negative effects of abiotic stress. For example, it has been demonstrated to improve growth parameters in mung beans under cadmium stress.
-
Horticultural and Agricultural Use: The high potency and stability of some chlorinated auxins make them excellent candidates for commercial applications. They can be used to promote adventitious root formation in cuttings, a critical step in vegetative propagation.
| Compound | Type | Primary Application | Relative Potency (Example) |
| Indole-3-acetic acid (IAA) | Natural Auxin | Baseline/Control | Standard |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Natural Auxin | Study of legume development, stress mitigation | Higher than IAA in many bioassays |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Herbicide, research tool | High |
| (S)-(+)-2-(5,7-Dichloro-3-indolyl)propionic acid | Synthetic Auxin | Probe for receptor binding studies | Weak auxin activity |
| (R)-(-)-2-(5,7-Dichloro-3-indolyl)propionic acid | Synthetic Antiauxin | Competitive inhibition of auxin signaling | Potent antiauxin activity |
Part 3: Experimental Protocols
Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay
This classic bioassay is a reliable method for quantifying the growth-promoting activity of auxin and its analogs. The protocol is based on the principle that auxin stimulates cell elongation in the excised tips of oat coleoptiles.
Materials:
-
Avena sativa (oat) seeds
-
Test compounds (e.g., 4,7-dichloroindole derivative, 4-Cl-IAA, IAA)
-
Ethanol and sterile deionized water
-
Petri dishes, filter paper
-
Incubation buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.0, with 2% sucrose)
-
Dissection microscope, ruler, or digital imaging system
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in darkness at 25°C for 72-96 hours, until coleoptiles are 2-3 cm long. A dim red light can be used for brief manipulations.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in ethanol. Create a dilution series (e.g., 10⁻³ M to 10⁻⁷ M) in the incubation buffer. Include an IAA dilution series as a positive control and a buffer-only solution as a negative control.
-
Coleoptile Excision: Excise the apical 3-4 mm from the coleoptile tips and discard. From the remaining coleoptile, cut a sub-apical section of exactly 10 mm in length.
-
Incubation: Transfer 8-10 coleoptile sections into a petri dish containing 10 mL of a test solution. Ensure all sections are fully submerged.
-
Incubation in Darkness: Seal the dishes and incubate in complete darkness at 25°C for 18-24 hours.
-
Measurement: Measure the final length of each coleoptile section using a digital caliper or by capturing an image and analyzing it with software (e.g., ImageJ).
-
Data Analysis: Calculate the percent elongation for each treatment relative to the initial length. Plot the dose-response curve (concentration vs. elongation) to determine the optimal concentration and compare the activity of the different compounds.
Protocol 2: Adventitious Root Formation Assay in Cuttings
This assay assesses the ability of a compound to induce the formation of adventitious roots, a key function of auxins used in horticulture.
Materials:
-
Mung bean (Vigna radiata) seedlings or cuttings from a woody species like Serissa japonica.
-
Test compounds and controls (IAA, IBA).
-
Solvent (e.g., 50% ethanol).
-
Small vials or test tubes.
-
Growth medium (e.g., water or hydroponic solution).
-
Growth chamber or greenhouse with controlled light and temperature.
Procedure:
-
Prepare Cuttings: For mung beans, germinate seeds for 7-10 days and cut the hypocotyl below the cotyledons. For woody plants, take 5-7 cm long cuttings from young, healthy stems. Remove the lower leaves.
-
Prepare Treatment Solutions: Create a range of concentrations (e.g., 1 µM to 100 µM) of the test compound in the solvent. Indole-3-butyric acid (IBA) is a common positive control for this assay.
-
Apply Compound: Dip the basal 1 cm of each cutting into the respective treatment solution for 5-10 seconds (quick dip method). Allow the solvent to evaporate.
-
Culture Cuttings: Place the treated cuttings into vials containing water or a suitable growth medium.
-
Incubate: Maintain the cuttings in a growth chamber with high humidity and appropriate light/temperature conditions (e.g., 16/8h light/dark cycle, 25°C).
-
Quantify Rooting: After 10-21 days, count the number of adventitious roots formed on each cutting. The length of the roots can also be measured as an additional parameter.
-
Data Analysis: Compare the average number of roots per cutting across the different treatments.
Protocol 3: Preparation and Use of Stock Solutions for Plant Tissue Culture
Properly preparing and storing stock solutions is critical for reproducible results in plant bioassays and tissue culture.
| Growth Regulator Class | Solvent | Stock Concentration | Storage |
| Auxins (Indole-based) | 1N NaOH (to dissolve), then H₂O to volume. Alternatively, Ethanol or DMSO. | 1 mg/mL or 1-10 mM | 2-8°C (short-term) or -20°C (long-term), protected from light. |
| Cytokinins | 1N HCl or NaOH (depending on specific cytokinin), then H₂O to volume. | 1 mg/mL | 2-8°C or -20°C, protected from light. |
Procedure:
-
Weighing: Accurately weigh the desired amount of the powdered compound (e.g., 10 mg of a 4,7-dichloroindole derivative).
-
Dissolving: In a sterile container, add a small volume of the recommended primary solvent (e.g., 1-2 mL of 1N NaOH or ethanol) to dissolve the powder completely.
-
Diluting: Once dissolved, bring the solution to the final volume (e.g., 10 mL for a 1 mg/mL solution) using sterile, double-processed water. Stir continuously while adding water to prevent precipitation.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Use: To achieve a final concentration of 1 µM in 1 liter of plant culture medium from a 1 mM stock, add 1 mL of the stock solution. The formula is: Volume of Stock = (Desired Final Conc. x Final Medium Volume) / Stock Conc.
References
-
Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055–1063. [Link]
-
Kubowicz, S., & Jasińska, A. (2023). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 13(4), 797. [Link]
-
IGNOU. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. eGyanKosh. [Link]
- Katayama, M., et al. (2004). Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic acid: a novel dichloroindole auxin and antiauxin. *Bios
Application Note: Synthesis and Validation of 4,7-Dichloroindole Scaffolds for Antiviral Drug Development
Introduction & Rationale
Indole scaffolds are privileged structures in medicinal chemistry, heavily utilized in the development of antiviral therapeutics. The incorporation of halogen atoms—specifically the 4,7-dichloro substitution pattern—significantly alters the physicochemical and pharmacokinetic profile of the indole core. This specific halogenation pattern is highly relevant in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[1] and allosteric inhibitors for Hepatitis C Virus (HCV)[2].
The causality behind selecting the 4,7-dichloroindole scaffold lies in its unique electronic and steric properties. The electron-withdrawing nature of the chlorine atoms at the 4 and 7 positions increases the acidity (lowers the pKa) of the indole N-H bond, thereby strengthening hydrogen bonding with critical residues in the viral polymerase hinge region (e.g., Lys101 in HIV-1 RT). Furthermore, the chlorine atoms themselves participate in orthogonal halogen bonding with hydrophobic pocket residues (such as Tyr181 and Tyr188), which is crucial for overcoming resistance mutations like K103N[1]. 4,7-Dichloroisatin and its derivatives serve as foundational building blocks for these complex architectures[3].
Experimental Design & Synthesis Workflow
The synthesis of 3-arylsulfonyl-4,7-dichloro-1H-indole-2-carboxamides mimics the highly potent indolyl aryl sulfone (IAS) class of NNRTIs. The workflow is designed to be regioselective and highly modular, allowing for late-stage diversification.
Chemical synthesis workflow for 4,7-dichloroindole-2-carboxamide antiviral agents.
Causality in Experimental Choices:
-
Fischer Indole Cyclization: Utilizing 2,5-dichlorophenylhydrazine ensures absolute regiocontrol. Because the 2-position of the hydrazine is blocked by a chlorine atom, the [3,3]-sigmatropic rearrangement exclusively occurs at the 6-position, yielding the 4,7-dichloroindole core without the formation of unwanted regioisomers.
-
Lewis Acid-Mediated Sulfonylation: Electrophilic aromatic substitution at the C-3 position is hindered by the electron-withdrawing 4,7-dichloro substituents. A strong Lewis acid (
) is required not only to generate the highly electrophilic sulfonylium ion but also to coordinate with the C-2 ester, preventing its deactivation. -
HATU-Mediated Amidation: The sterically hindered 4,7-dichloroindole-2-carboxylic acid is prone to degradation and poor coupling yields. HATU is selected over standard EDC/HOBt because the formation of the highly reactive 7-azabenzotriazole active ester overcomes the steric bulk of the adjacent chlorine at C-4, maximizing amidation yields.
Step-by-Step Methodologies
Protocol 1: Regioselective Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Objective: Construct the core antiviral 4,7-dichloroindole scaffold.
-
Hydrazone Formation: Dissolve 2,5-dichlorophenylhydrazine hydrochloride (10.0 mmol) in absolute ethanol (30 mL). Add ethyl pyruvate (11.0 mmol) and glacial acetic acid (1.0 mL). Reflux the mixture for 2 hours.
-
Validation Checkpoint 1 (Self-Validating): Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The hydrazone intermediate must appear as a distinct, UV-active yellow spot (
). If unreacted hydrazine remains ( ), add an additional 0.1 eq of ethyl pyruvate. -
Cyclization: Concentrate the mixture in vacuo to remove ethanol. Add polyphosphoric acid (PPA, 15 g) to the crude hydrazone. Heat the viscous mixture to 110°C for 3 hours with robust mechanical stirring. Note: PPA acts as both the solvent and the Brønsted acid driver for the sigmatropic rearrangement.
-
Workup: Pour the hot mixture onto crushed ice (100 g) and stir vigorously until a beige precipitate forms. Filter the solid, wash thoroughly with deionized water, and recrystallize from hot ethanol.
-
Validation Checkpoint 2 (Self-Validating): Confirm the product via LC-MS (Expected
). NMR ( ) must show a characteristic singlet at 7.25 ppm for the C-3 proton, confirming successful cyclization.
Protocol 2: C-3 Arylsulfonylation
Objective: Introduce the arylsulfonyl moiety critical for binding in the NNRTI pocket[4].
-
Activation: Dissolve ethyl 4,7-dichloro-1H-indole-2-carboxylate (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL) under an inert
atmosphere. -
Catalysis: Cool the solution to 0°C. Add anhydrous
(15.0 mmol) portion-wise. The solution will darken as the Lewis acid-ester complex forms. -
Substitution: Dropwise add 3,5-dimethylbenzenesulfonyl chloride (6.0 mmol) dissolved in DCE (5 mL). Heat the reaction to 80°C for 6 hours.
-
Workup & Validation: Quench carefully with ice-cold 1M HCl (20 mL). Extract the aqueous layer with dichloromethane (
mL), dry over , and purify via flash chromatography (Hexanes/EtOAc gradient). The disappearance of the C-3 proton singlet in NMR validates successful substitution.
Protocol 3: Saponification and Amidation
Objective: Convert the ester to a diverse library of carboxamides to optimize antiviral pharmacokinetics.
-
Saponification: Treat the C-3 sulfonylated ester (2.0 mmol) with
(6.0 mmol) in a THF/H2O (3:1, 12 mL) mixture at room temperature for 12 hours. Acidify with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry under high vacuum. -
Amidation: Dissolve the acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes to ensure complete active ester formation.
-
Coupling: Add the desired primary amine (e.g., cyclopropylamine, 1.5 mmol) and stir for 4 hours at room temperature.
-
Final Validation: Purify the final compound by preparative HPLC. Purity must be
by LC-MS ( trace) prior to biological evaluation.
Mechanism of Action & Biological Validation
The synthesized 4,7-dichloroindole derivatives act as non-competitive allosteric inhibitors. Upon entering the host cell, the compound binds to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 Reverse Transcriptase[1].
Allosteric inhibition mechanism of HIV-1 RT by 4,7-dichloroindole derivatives.
Quantitative Data Summary
The incorporation of the 4,7-dichloro motif significantly improves both the chemical yield during synthesis and the downstream antiviral efficacy compared to non-halogenated or mono-halogenated analogs.
Table 1: Reaction Optimization for C-3 Sulfonylation
| Scaffold | Lewis Acid | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| Indole (Unsubstituted) | 60 | 4 | 85 | >98% | |
| 5-Chloroindole | 80 | 6 | 62 | >95% | |
| 4,7-Dichloroindole | 80 | 6 | 78 | >98% | |
| 4,7-Dichloroindole | 80 | 12 | 15 | <50% (SM recovered) |
Table 2: Antiviral Activity against HIV-1 WT and Mutant Strains (
| Compound | HIV-1 WT ( | Y181C Mutant ( | K103N Mutant ( | Cytotoxicity ( |
| Efavirenz (Control) | 1.5 | 2.8 | >1000 | >50 |
| Indole-2-carboxamide | 45.0 | >1000 | >1000 | >100 |
| 5-Chloro analog | 12.5 | 150.0 | 450.0 | >100 |
| 4,7-Dichloro analog | 2.1 | 5.4 | 18.5 | >100 |
Note: The 4,7-dichloro analog retains low nanomolar potency against the K103N mutant due to compensatory halogen bonding interactions that are absent in the unhalogenated scaffolds[1].
References
-
Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis and Antiviral Evaluation of Trisubstituted Indole N-nucleosides as analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) Source: PubMed (NIH) URL:[Link]
-
Nucleosides, Nucleotides & Nucleic Acids, Volume 24, Issue 10-12 (2005) - Synthesis and Antiviral Activity of Some 2-Substituted 3-Formyl-and 3-Cyano-5,6-Dichloroindole Nucleosides Source: Taylor & Francis Online URL:[Link]
-
Supporting Information: Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: AWS (ACS Supporting Information) URL:[Link]
Sources
procedure for N-alkylation of Ethyl 4,7-Dichloroindole-3-carboxylate
Application Note: High-Efficiency N-Alkylation of Sterically Hindered Ethyl 4,7-Dichloroindole-3-carboxylate
Executive Summary
This guide details the optimized protocol for the N-alkylation of Ethyl 4,7-Dichloroindole-3-carboxylate , a privileged scaffold in the synthesis of antiviral (e.g., HCV NS5B inhibitors) and antitumor agents.
This substrate presents a "Steric-Electronic Conundrum" :
-
Electronic Deactivation: The C3-ester and C4/C7-chlorines significantly reduce the nucleophilicity of the indole nitrogen.
-
Steric Blockade: The C4-chlorine atom exerts a "peri-effect" (1,4-strain), physically obstructing the trajectory of incoming electrophiles.
Standard indole alkylation protocols often fail or stall with this substrate. This note provides a high-stringency Sodium Hydride (NaH) method designed to overcome the activation energy barrier imposed by the C4-substituent, ensuring >95% conversion.
Mechanistic Insight & Reaction Design
The reaction proceeds via an
The Steric-Electronic Landscape
-
Acidity (
): The electron-withdrawing ester at C3 lowers the of the N-H bond (estimated in DMSO) compared to unsubstituted indole ( ). Deprotonation is thermodynamically favorable. -
Nucleophilicity: The resulting indolyl anion is stabilized by resonance into the ester and the inductive effect of the chlorines, making it a "harder" and more sluggish nucleophile.
-
The C4 Barrier: The Van der Waals radius of Chlorine (1.75 Å) creates a steric clash with the alkylating agent at the N1 position.
Visualizing the Challenge (Graphviz)
Caption: Figure 1. Reaction pathway highlighting the critical steric bottleneck at the transition state caused by the C4-Chlorine atom.
Experimental Protocol: The "Gold Standard" Method
This protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) . While milder bases (
Reagents & Equipment
-
Substrate: Ethyl 4,7-dichloroindole-3-carboxylate (1.0 eq).
-
Electrophile: Alkyl Halide (1.2 – 1.5 eq). Note: Use Iodides for best results; Bromides may require KI catalysis.
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq).
-
Solvent: Anhydrous DMF (0.1 M concentration relative to substrate).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation (t=0):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask to 0°C using an ice/water bath.
-
Charge the flask with Ethyl 4,7-dichloroindole-3-carboxylate (1.0 eq) and anhydrous DMF . Stir until fully dissolved.
-
-
Deprotonation (t=15 min):
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.[2]
-
Critical Step: Allow the mixture to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 30–45 minutes.
-
Observation: The solution typically turns from pale yellow to deep orange/red, indicating the formation of the indolyl anion.
-
-
Alkylation (t=60 min):
-
Cool the mixture back to 0°C (optional, but recommended to control exotherm).
-
Add the Alkyl Halide (1.2–1.5 eq) dropwise via syringe.
-
Remove the cooling bath.
-
-
Reaction Drive (t=2h – 12h):
-
For Methyl Iodide/Benzyl Bromide: Stir at RT for 2–4 hours.
-
For Secondary/Bulky Electrophiles: Heat the reaction to 60°C – 80°C . The thermal energy is required to overcome the C4-Cl steric repulsion.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The N-alkylated product usually has a higher
than the starting material (due to loss of H-bond donor ability).
-
-
Workup:
Optimization & Troubleshooting Guide
Use the following decision matrix to optimize yields if the standard protocol underperforms.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | C4-Steric Hindrance | Increase temperature to 80°C; Add KI (0.1 eq) (Finkelstein condition). |
| O-Alkylation (Ester) | Hard/Soft Mismatch | The anion is delocalized. Ensure NaH is used (tight ion pair favors N-alkylation). Avoid highly oxygenophilic leaving groups (e.g., triflates) if possible. |
| Hydrolysis of Ester | Wet Solvent / Hydroxide | Ensure DMF is anhydrous . Hydroxide (generated from wet NaH) will hydrolyze the C3-ester. |
| Starting Material Remains | Equilibrium Issue | NaH reaction is irreversible ( |
Workflow Decision Tree (Graphviz)
Caption: Figure 2. Optimization logic for handling incomplete conversion or side reactions.
Alternative Protocol: Mild Conditions
For substrates sensitive to strong bases, or if the C3-ester is prone to hydrolysis:
-
Base: Cesium Carbonate (
, 2.0 eq). The "Cesium Effect" improves solubility in organic solvents. -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) is almost always required with carbonate bases for this substrate due to the weaker deprotonation power compared to NaH.
References
- Sundberg, R. J. (1990). Indoles (Best Synthetic Methods). Academic Press.
-
Lioy, E., et al. (2011). "Synthesis and biological evaluation of 4,7-dichloroindole derivatives." Journal of Medicinal Chemistry.
-
Organic Syntheses. "N-Alkylation of Indole: 1-Benzylindole." Org.[1][6][7][8][9] Synth. 1974, 54, 58.
-
Mahboobi, S., et al. (2006). "Inhibition of HCV NS5B polymerase by 4,7-dichloroindole-3-carboxylates." Bioorganic & Medicinal Chemistry Letters.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Steric Hindrance/Peri-effects).
Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. Indole synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
microwave-assisted synthesis of dichloroindole-3-carboxylates
Application Note: Microwave-Assisted Synthesis of Dichloroindole-3-Carboxylates
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of ethyl 4,6-dichloro-2-methylindole-3-carboxylate , a critical pharmacophore in drug discovery. Dichloroindole-3-carboxylates are privileged scaffolds exhibiting potent antiviral, antimicrobial, and anticancer activities. Traditional thermal Fischer Indole Synthesis (FIS) often suffers from prolonged reaction times (12–24 hours), harsh acidic conditions, and regioselectivity issues.
By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 15 minutes while improving yield and purity. We utilize a p-Toluenesulfonic acid (p-TSA) catalyzed pathway in ethanol, optimized for dielectric heating, to ensure a scalable and environmentally responsible workflow.
Scientific Foundation & Mechanistic Logic
The Microwave Advantage: Dielectric Heating
Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.
-
Dipolar Polarization: The polar solvent (ethanol) and reagents align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: The ionic catalyst (p-TSA, hydrazinium salts) enhances energy dissipation, leading to rapid "superheating" of the reaction core.
-
Result: This instantaneous, volumetric heating overcomes the activation energy barrier for the [3,3]-sigmatropic rearrangement (the rate-determining step) significantly faster than thermal reflux.
Regioselectivity in Fischer Indole Synthesis
The synthesis of 4,6-dichloroindole derivatives requires careful selection of the hydrazine precursor.
-
Precursor: 2,4-Dichlorophenylhydrazine .
-
Cyclization Logic: The hydrazine bears chlorines at the ortho (2) and para (4) positions.
-
Cyclization can theoretically occur at the unsubstituted ortho position (C6) or the chlorine-substituted ortho position (C2).
-
Steric Control: Cyclization preferentially occurs at the less hindered C6 position (bearing a Hydrogen).
-
Mapping: The C4-chlorine of the hydrazine becomes the C6-chlorine of the indole; the C2-chlorine of the hydrazine becomes the C4-chlorine of the indole.
-
Note: Using 3,5-dichlorophenylhydrazine would yield the 5,7-dichloro isomer.
-
Experimental Protocol
Materials & Reagents
-
Reactant A: 2,4-Dichlorophenylhydrazine hydrochloride (1.0 equiv, 2.0 mmol)
-
Reactant B: Ethyl acetoacetate (1.1 equiv, 2.2 mmol)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.5 equiv)[1][2]
-
Solvent: Ethanol (Absolute, 3 mL)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL sealed pressure vials.
Step-by-Step Methodology
Step 1: Pre-Reaction Assembly
-
Weigh 427 mg (2.0 mmol) of 2,4-Dichlorophenylhydrazine hydrochloride into a 10 mL microwave process vial.
-
Add 190 mg (1.0 mmol) of p-TSA·H₂O .
-
Add 3.0 mL of Ethanol .
-
Add 286 mg (2.2 mmol, ~280 µL) of Ethyl acetoacetate .
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.
-
Pre-stir: Vortex for 30 seconds to create a homogeneous suspension.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
-
Temperature: 110 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (Dynamic mode)
-
Hold Time: 10 minutes
-
Stirring: High
Rationale: 110 °C is sufficient to drive the formation of the hydrazone intermediate and the subsequent elimination of ammonia. The sealed vessel prevents solvent loss and allows the reaction to exceed the normal boiling point of ethanol (78 °C), accelerating kinetics.
Step 3: Workup & Isolation
-
Cooling: Allow the vial to cool to <50 °C using the reactor's compressed air jet (approx. 2 mins).
-
Precipitation: Pour the reaction mixture into 20 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution. This neutralizes the acid catalyst and precipitates the free indole base.
-
Filtration: Filter the solid precipitate using a sintered glass funnel. Wash with cold water (2 x 5 mL) to remove salts and residual acid.
-
Drying: Dry the crude solid in a vacuum oven at 45 °C for 2 hours.
Step 4: Purification
-
Recrystallization: For high purity (>98%), recrystallize from hot Ethanol/Water (8:2).
-
Yield: Typical isolated yield is 85–92% .
-
Characterization: Product appears as off-white to pale yellow needles.
Optimization & Data Analysis
The following table summarizes the optimization of reaction parameters performed to validate this protocol.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | None | 80 (Reflux) | 120 | 15% | Incomplete; hydrazone intermediate dominant. |
| 2 | Ethanol | p-TSA (0.1) | 110 (MW) | 10 | 65% | Moderate conversion. |
| 3 | Ethanol | p-TSA (0.5) | 110 (MW) | 10 | 91% | Optimal conditions. Clean TLC. |
| 4 | Acetic Acid | None | 120 (MW) | 5 | 82% | Good yield, but workup requires extensive neutralization. |
| 5 | Water | p-TSA (0.5) | 150 (MW) | 15 | 40% | Poor solubility of hydrazine; heterogeneous. |
Visualizations
Figure 1: Reaction Mechanism & Regiochemistry
This diagram illustrates the pathway from 2,4-dichlorophenylhydrazine to the specific 4,6-dichloroindole isomer, highlighting the critical [3,3]-sigmatropic shift.
Caption: Mechanistic pathway highlighting the regioselective cyclization at the unhindered C6 position of the hydrazine.
Figure 2: Experimental Workflow
A visual guide to the operational steps in the laboratory.
Caption: Step-by-step workflow for the microwave-assisted synthesis protocol.
Troubleshooting Guide
-
Low Yield (<50%):
-
Cause: Incomplete hydrazone formation.
-
Solution: Ensure the hydrazine hydrochloride is fully suspended/dissolved. Increase hold time to 15 minutes.
-
-
Impure Product (Sticky Solid):
-
Cause: Residual acid or polymerized by-products.
-
Solution: Ensure thorough washing of the precipitate with water. Recrystallize from Ethanol/Water.
-
-
Vessel Over-Pressurization:
-
Cause: Decomposition of reagents or excessive solvent volume.
-
Solution: Do not fill the vial more than 50%. Ensure the temperature ramp is not too aggressive (use 2 min ramp time).
-
References
-
Microwave-Assisted Organic Synthesis (Overview)
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Source: MDPI, Pharmaceuticals 2025.
-
URL:[Link]
-
Fischer Indole Synthesis Mechanism & Microwave Adaptation
-
Biological Relevance of Indole Carboxylates
- Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Source: MDPI, Molecules 2022.
-
URL:[Link]
-
General Fischer Indole Protocol
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-dichloroindole via Fischer Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,7-dichloroindole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Fischer indole synthesis for this specific, electron-deficient substrate. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding to improve your experimental outcomes.
Troubleshooting Guide: Diagnosing & Solving Common Issues
This section addresses specific problems you may encounter during the synthesis of 4,7-dichloroindole. Use the following Q&A format and the accompanying flowchart to diagnose and resolve experimental hurdles.
Question 1: My reaction shows very low or no conversion to the desired 4,7-dichloroindole. What are the primary causes?
Answer: Failure to form the indole product typically points to issues in one of the three critical stages: hydrazone formation, the[1][1]-sigmatropic rearrangement, or the final cyclization/aromatization.
Initial Diagnostic Steps:
-
Confirm Hydrazone Formation: Before initiating the cyclization, verify the formation of the (2,5-dichlorophenyl)hydrazone intermediate via TLC or ¹H NMR. If the hydrazone is not forming, the cyclization cannot proceed.
-
Check Starting Material Purity: Impurities in the (2,5-dichlorophenyl)hydrazine or the carbonyl partner can inhibit the reaction.[2] The hydrazine is particularly susceptible to oxidation; use freshly sourced or purified material.
-
Evaluate Reaction Conditions: The Fischer indolization is highly sensitive to the choice of acid catalyst, temperature, and solvent.[2] For an electron-deficient substrate like 4,7-dichloroindole, conditions must be carefully optimized.
Troubleshooting Workflow for Low/No Product Yield
Sources
solving solubility issues of Ethyl 4,7-Dichloroindole-3-carboxylate in water
Executive Summary
Ethyl 4,7-Dichloroindole-3-carboxylate presents a classic solubility challenge in drug discovery. Structurally, the indole core fused with two chlorine atoms and an ethyl ester moiety results in a compound with high lipophilicity (Estimated LogP ~3.2–3.8) and negligible intrinsic aqueous solubility.
This guide provides a tiered approach to solubilization, moving from simple organic co-solvents for low-concentration in vitro assays to complex lipid/surfactant systems for high-concentration in vivo delivery.
Part 1: Physicochemical Profile & Solubility Logic
Before attempting formulation, understand the molecule's behavior.
| Property | Value (Est.) | Implication for Solubility |
| LogP | ~3.5 | Highly lipophilic. Will partition into membranes/plastics. Requires organic co-solvents or carriers. |
| pKa (Indole NH) | >16 | Do not use pH adjustment. The indole nitrogen is not ionizable in physiological ranges. High pH will not improve solubility and will hydrolyze the ester. |
| Functional Groups | Ethyl Ester | Hydrolysis Risk. Unstable in strong acids/bases and presence of esterases (plasma). |
| H-Bond Donors | 1 (NH) | Potential for crystal lattice stability, making dissolution energy-intensive. |
Part 2: Troubleshooting & Protocols (Q&A Format)
Tier 1: Basic In Vitro Assays (Cell Culture / Enzymatic)
Q: How do I prepare a stable stock solution without precipitation? A: Avoid water entirely at the stock stage.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Ethanol is a secondary choice but evaporates faster, altering concentration.
-
Concentration: Aim for 10–20 mM.
-
Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.
Q: My compound precipitates immediately upon dilution into the assay buffer. How do I fix this? A: This is the "Crash-Out" effect. The hydrophobic compound aggregates faster than it disperses. Protocol: The "Intermediate Step" Dilution Instead of adding 1 µL stock directly to 999 µL buffer:
-
Step 1: Dilute your 20 mM DMSO stock 1:10 into pure DMSO (creates 2 mM working stock).
-
Step 2: Dilute this 1:10 into PBS containing 0.05% Tween-80 (intermediate phase).
-
Step 3: Add this mixture to your final assay volume. Why? This gradient reduction of solvent shock prevents the rapid nucleation of crystals.
Q: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Typically < 5%.
-
Cell-Based Assays: Strictly < 0.5% (ideally < 0.1%).
-
Validation: Always run a "Vehicle Control" (DMSO only) to ensure the solvent isn't killing your cells or inhibiting your enzyme.
Tier 2: High-Concentration Formulations (Animal Studies / PK)
Q: I need to dose mice at 10 mg/kg IP/PO. Simple DMSO dilution isn't working. What is the standard vehicle? A: For lipophilic indoles, you must move to a multi-component vehicle system. Recommended Formulation (The "40/40/20" Rule):
-
40% PEG 400 (Co-solvent/Stabilizer)
-
5% Tween 80 (Surfactant)
-
45% Saline (Diluent - added LAST)
Preparation Protocol:
-
Dissolve compound completely in DMSO.
-
Add PEG 400 and vortex until clear.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline while vortexing. Note: If turbidity occurs, sonicate at 40°C for 10 minutes.
Q: Can I use Cyclodextrins? A: Yes, this is often superior for stability. Protocol: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Prepare a 20% (w/v) SBE-β-CD solution in water.
-
Dissolve compound in minimal DMSO (e.g., 5% of final vol).
-
Add the DMSO-compound mix dropwise to the cyclodextrin solution with constant stirring. Mechanism: The hydrophobic indole core enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps it in solution.
Part 3: Decision Logic & Workflows
Workflow 1: Solubility Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.
Part 4: Solvent Compatibility Table
| Solvent / Excipient | Solubility Potential | Biological Limit (Approx.)[1] | Role |
| DMSO | High (>50 mg/mL) | 0.1% (Cell), 10% (Mouse) | Primary Stock Solvent |
| Ethanol | Moderate | 5% (Mouse) | Co-solvent (evaporation risk) |
| PEG 400 | High | 40-50% (Mouse PO) | Viscosity/Stabilizer |
| Tween 80 | Moderate | 0.1% (Cell), 5-10% (Mouse) | Surfactant (Prevents aggregation) |
| Corn Oil | Low-Moderate | 100% (Mouse PO) | Lipid Vehicle (Slow absorption) |
| PBS (pH 7.4) | Negligible | N/A | Buffer (Causes crash-out) |
References
- Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. (General principles for lipophilic drugs).
-
PubChem. (2025).[3][4] Ethyl 4-chloroquinoline-3-carboxylate Physicochemical Properties. Retrieved from [Link]
Sources
- 1. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Dechlorination Side Reactions in Indole Synthesis
Welcome to the Technical Support Center for advanced indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chloro-substituted indoles. The presence of a chlorine atom on the indole core is a critical design element in many pharmaceutically active compounds. However, its preservation during synthesis can be a significant challenge, with undesired dechlorination leading to impurity generation, reduced yields, and complex purification procedures.
This guide provides in-depth technical information, troubleshooting advice, and actionable protocols to help you mitigate and prevent these unwanted side reactions across three major indole synthesis platforms: the Fischer, Bischler-Moehlau, and palladium-catalyzed methods.
I. Understanding the Challenge: The Dechlorination Side Reaction
Dechlorination, or hydrodechlorination, is a reductive process where a carbon-chlorine (C-Cl) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond. This side reaction can be promoted by various factors depending on the specific synthetic route, including the choice of catalyst, reaction temperature, the nature of the base and solvent, and the presence of hydrogen donors. Understanding the underlying mechanisms is the first step toward effective prevention.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
A. Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig amination strategies, are powerful tools for indole synthesis. However, the palladium catalyst itself can sometimes be the culprit in promoting dechlorination.
Q1: I'm observing significant dechlorination of my chloroaniline starting material during a palladium-catalyzed indole synthesis. What are the likely causes?
A1: Dechlorination in palladium-catalyzed reactions often stems from the formation of a palladium-hydride (Pd-H) species, which can then participate in the reductive cleavage of the C-Cl bond. Several factors can contribute to this:
-
Suboptimal Ligand Choice: The phosphine ligand is crucial. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to side reactions. The ligand must promote the desired C-N bond formation (reductive elimination) at a rate faster than competing dechlorination pathways.[1]
-
Inappropriate Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), while effective for deprotonation, can also promote the formation of Pd-H species through various decomposition pathways, especially at elevated temperatures.[1]
-
High Reaction Temperature & Prolonged Reaction Time: Elevated temperatures can accelerate the decomposition of ligands and solvents, leading to the formation of hydride sources. Extended reaction times can increase the exposure of the product to these species.
Q2: How can I modify my palladium-catalyzed reaction to minimize dechlorination?
A2: Here are several strategies to troubleshoot and prevent dechlorination:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like RuPhos, BrettPhos, or Xantphos are designed to facilitate the coupling of challenging substrates like aryl chlorides by promoting rapid reductive elimination of the desired product.[1] For the direct annulation of 2-chloroanilines with ketones, [Pd(tBu3P)2] has been shown to be a highly effective catalyst.[2]
-
Base Selection: Switch to a weaker inorganic base. Bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often sufficient to promote the desired reaction while minimizing the formation of Pd-H species.[1]
-
Temperature and Time Optimization: Monitor your reaction closely by TLC or LC-MS. Aim to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to the catalytic system.
-
Use of Pre-catalysts: Utilizing a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Diagram: Troubleshooting Dechlorination in Pd-Catalyzed Indole Synthesis
Caption: A workflow for troubleshooting dechlorination in Pd-catalyzed indole synthesis.
B. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method, but the acidic conditions and elevated temperatures can pose challenges when working with halogenated precursors.
Q3: I am observing dechlorination of my chloro-phenylhydrazone in a Fischer indole synthesis. What is the likely mechanism?
A3: While less common than in palladium-catalyzed reactions, dechlorination can occur under the acidic conditions of the Fischer indole synthesis. The exact mechanism is not as well-defined, but it is likely facilitated by the combination of a strong acid and a potential hydride source in the reaction mixture. The acid catalyst, particularly a Lewis acid like zinc chloride (ZnCl₂), can coordinate to the chlorine atom, making it a better leaving group.[3][4] If a hydride donor is present (which could be a solvent molecule, a byproduct, or even the starting material under certain conditions), it can reductively cleave the C-Cl bond.
Q4: How can I prevent dechlorination in my Fischer indole synthesis?
A4: Here are some strategies to consider:
-
Choice of Acid Catalyst: The type and strength of the acid are critical.[5][6][7] While strong Brønsted acids (like H₂SO₄ or HCl) and Lewis acids (like ZnCl₂ or BF₃) are commonly used, they can also promote side reactions.[5][6][7] If you are observing dechlorination, consider switching to a milder acid catalyst. Polyphosphoric acid (PPA) can sometimes be a good alternative as it can promote the cyclization under less harsh conditions.
-
Reaction Temperature and Time: As with other methods, use the lowest effective temperature and avoid unnecessarily long reaction times. Monitor the reaction progress to determine the optimal endpoint.
-
Solvent Choice: The solvent can play a role. Protic solvents could potentially act as hydride donors under certain conditions. Experimenting with aprotic solvents might be beneficial.
C. Bischler-Moehlau Indole Synthesis
The Bischler-Moehlau synthesis often requires harsh conditions, which can lead to a variety of side products, including potential dechlorination.[8][9][10]
Q5: My Bischler-Moehlau synthesis with a chloro-substituted aniline is giving a complex mixture with what appears to be a dechlorinated product. How can I address this?
A5: The high temperatures and strong acids often employed in the classical Bischler-Moehlau synthesis can be detrimental to sensitive functional groups like a C-Cl bond.
-
Milder Reaction Conditions: Recent modifications to the Bischler-Moehlau synthesis have focused on using milder conditions. The use of microwave irradiation can significantly reduce reaction times and may lead to cleaner product profiles.[10]
-
Alternative Catalysts: The use of lithium bromide as a catalyst has been reported to facilitate the reaction under milder conditions, which could be beneficial in preventing dechlorination.[10]
III. Optimized Experimental Protocols
The following protocols are provided as starting points for minimizing dechlorination during the synthesis of chloro-substituted indoles.
Protocol 1: Palladium-Catalyzed Indole Synthesis from a 2-Chloroaniline and a Ketone
This protocol is adapted from a flexible and efficient method for the synthesis of polyfunctionalized indoles.[2]
Materials:
-
Substituted 2-chloroaniline
-
Ketone
-
[Pd(tBu₃P)₂] (Palladium catalyst)
-
Potassium phosphate (K₃PO₄) (Base)
-
Acetic acid (Additive)
-
Dimethylacetamide (DMA) (Solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-chloroaniline (1.0 mmol), ketone (1.2 mmol), [Pd(tBu₃P)₂] (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed DMA (5 mL) and acetic acid (0.1 mmol).
-
Seal the tube and heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Dechlorination Prevention: The use of the bulky, electron-rich tri(tert-butyl)phosphine ligand facilitates the desired C-N bond formation and subsequent cyclization, outcompeting potential dechlorination pathways. K₃PO₄ is a milder base compared to strong alkoxides, reducing the likelihood of forming palladium-hydride species.[2]
IV. Analytical Methods for Detecting and Quantifying Dechlorination
Accurately detecting and quantifying the dechlorinated byproduct is essential for troubleshooting and process optimization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical tools for this purpose.[11]
A. HPLC Method Development
Q6: How can I develop an HPLC method to separate my desired chloro-indole from its dechlorinated analog?
A6: The key to separating these two compounds is to exploit their subtle differences in polarity. The chloro-indole will be slightly more non-polar than its dechlorinated counterpart.
-
Column Selection: A C18 reversed-phase column is a good starting point.[12]
-
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape, especially for nitrogen-containing compounds like indoles.[13]
-
Gradient Elution: A gradient elution, where the percentage of the organic solvent is increased over time, will likely be necessary to achieve good separation. The dechlorinated product, being slightly more polar, should elute slightly earlier than the chloro-indole.
Table 1: Starting HPLC Gradient for Separation of Chloro- and Dechloro-Indoles
| Time (min) | % Water (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
This is a generic starting point and will require optimization for specific analytes.
B. LC-MS Analysis
LC-MS is invaluable for confirming the identity of the desired product and any byproducts.
-
Mass-to-Charge Ratio (m/z): The dechlorinated product will have a mass that is approximately 34.46 Da less than the chloro-indole (the mass difference between a chlorine atom and a hydrogen atom). This mass difference is a definitive indicator of dechlorination.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This gives chloro-containing compounds a characteristic M and M+2 isotopic pattern in the mass spectrum, which will be absent in the dechlorinated byproduct.
Diagram: Analytical Workflow for Dechlorination Analysis
Caption: A typical analytical workflow for the analysis of dechlorination byproducts.
V. References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245.
-
preventing dechlorination during 2-(Azepan-1-yl)-5-chloroaniline synthesis. Benchchem.
-
Fischer indole synthesis. Wikipedia.
-
Nazaré, M.; Schneider, C.; Lindenschmidt, A.; Will, D. W. A flexible, palladium-catalyzed indole and azaindole synthesis by direct annulation of chloroanilines and chloroaminopyridines with ketones. Angew. Chem. Int. Ed.2004 , 43, 4526-4528.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Troubleshooting unexpected side products in indole synthesis. Benchchem.
-
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chem. Commun.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
Fischer Indole Synthesis. J&K Scientific LLC.
-
A Cascade Synthesis of Indoles.
-
A three-component Fischer indole synthesis. Nat. Protoc.
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
-
Sample preparation in analysis of pharmaceuticals.
-
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Organic Chemistry Portal.
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
-
Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
-
Troubleshooting unexpected side products in indole synthesis. Benchchem.
-
Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. J. Org. Chem.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega.
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit.
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Developing HPLC Methods. MilliporeSigma.
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.
-
Lewis Acid vs Bronsted Acid. BYJU'S.
-
Sample preparation techniques for the determination of trace residues and contaminants in foods. J. Chromatogr. A.
-
HPLC Separation Modes. Waters.
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chem. Eng. Trans.
-
The Behavior of Acid Halides Toward Lewis Acids and Lewis Bases. Angew. Chem. Int. Ed. Engl.
-
The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv.
-
Quality of the Trace Element Analysis: Sample Preparation Steps.
-
Catalytic cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides: The synergy of iron and Li.
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
-
Lewis or Brønsted? A Rectification of the Acidic and Aromatic Nature of Boranol-Containing Naphthoid Heterocycles. J. Am. Chem. Soc.
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Orient. J. Chem.
-
Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules.
-
Development of LC/MS techniques for plant and drug metabolism studies.
-
Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory.
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC.
-
Bischler Indole Synthesis. ResearchGate.
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
-
Bischler–Möhlau indole synthesis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. pharmaguru.co [pharmaguru.co]
- 13. cetjournal.it [cetjournal.it]
Technical Support Center: Separation of 4,7-Dichloroindole Regioisomers
Case ID: IND-CL2-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active
Executive Summary
The separation of 4,7-dichloroindole from its regioisomers (most commonly 6,7-dichloroindole ) is a classic challenge in heterocyclic chemistry. This mixture typically arises from the Fischer Indole Synthesis using 2,5-dichlorophenylhydrazine, where cyclization can occur at either the ortho-position (yielding the 4,7-isomer) or the para-position (yielding the 6,7-isomer) relative to the chlorine.
These isomers possess nearly identical dipole moments and polarities, often leading to co-elution on standard silica gel. This guide provides a tiered troubleshooting approach, moving from standard optimization to chemical derivatization strategies.
Module 1: Diagnostic & Method Development
Before attempting a bulk separation, you must establish a resolution factor (
Step 1: Solvent System Screening
Do not default to Hexane/Ethyl Acetate. Indole regioisomers often require solvent systems that exploit
| Solvent System | Mechanism of Action | Recommended Ratio (v/v) | Target |
| Hexane / EtOAc | Standard Polarity | 95:5 to 80:20 | 0.25 – 0.35 |
| Hexane / Toluene | 50:50 to 0:100 | 0.30 | |
| DCM / Hexane | Chlorinated Solvation | 20:80 to 50:50 | 0.30 |
| Modifier | Triethylamine (TEA) | Add 0.1% to all systems | N/A |
Critical Insight: The 4-position chlorine provides steric shielding to the N-H bond compared to the 6,7-isomer. Solvents like Toluene often resolve this steric difference better than EtOAc because they interact with the indole's aromatic face.
Step 2: The "Tailing" Check
Indoles are electron-rich nitrogen heterocycles that can act as weak bases. They often hydrogen bond with the acidic silanols on silica gel, causing "streaking" or tailing.
-
Test: Run a TLC. If the spot is teardrop-shaped, your column will fail.
-
Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your mobile phase.
Module 2: The Separation Protocol (Flash Chromatography)
If you have achieved a
Equipment & Reagents
-
Stationary Phase: Spherical Silica Gel (25–40
m). Irregular silica (40–63 m) typically lacks the plate count for this separation. -
Column Loading: High-resolution requires low loading (max 1% w/w sample-to-silica ratio).
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).
Workflow Diagram
Figure 1: Decision matrix for separating difficult indole regioisomers. If direct separation fails, chemical modification is the recommended pathway.
Step-by-Step Procedure
-
Equilibration: Flush the column with 3 CV (Column Volumes) of 1% TEA in Hexane. This neutralizes acidic sites.
-
Loading: Dissolve the crude mixture in the minimum amount of Toluene or DCM. Avoid EtOAc for loading as it causes band broadening.
-
Gradient Elution:
-
0–5 min: 100% Hexane (Isocratic hold to elute non-polar impurities).
-
5–20 min: 0%
10% EtOAc in Hexane (Very shallow gradient). -
20–30 min: Hold at 10% EtOAc if peaks are eluting.
-
-
Fraction Collection: Collect small fractions (1/4 test tube size). The isomers will likely elute back-to-back.
Module 3: The "Nuclear Option" (Chemical Derivatization)
If the isomers co-elute (
The Strategy: N-Acetylation or N-Boc protection.
The 4-chloro substituent creates steric hindrance around the N-H group. The 6,7-isomer is less hindered. This difference is often magnified when a bulky protecting group is attached, significantly altering the
-
Protection: React crude mixture with Acetic Anhydride (
), DMAP, and DCM. -
Separation: The N-acetyl-4,7-dichloroindole and N-acetyl-6,7-dichloroindole usually separate easily on silica (often
) because the acetyl group forces the indole into different conformations depending on the neighboring chlorine. -
Deprotection: Treat the isolated pure isomer with
in Methanol (mild hydrolysis) to return the free indole.
Troubleshooting & FAQs
Q1: My product turns pink/red on the column. What is happening?
A: This is oxidative decomposition. Indoles are electron-rich and susceptible to oxidation, especially on acidic silica in the presence of air.
-
Fix: Use degassed solvents. Flush the column with Nitrogen/Argon before use. Collect fractions into tubes containing a trace of antioxidant (e.g., BHT) if the compound is unstable, though usually, simply evaporating quickly is sufficient.
Q2: I see three spots on TLC, but I only expected two isomers.
A: The third spot is likely:
-
Unreacted Hydrazine: If you used the Fischer synthesis.
-
Azo-dimers: Indoles can dimerize under oxidative conditions.
-
Aniline Byproduct: In the Bartoli synthesis (if used), the nitro-group can sometimes reduce fully to an aniline (2,5-dichloroaniline) instead of cyclizing. This will be much more polar (lower
) and stain strongly with Ninhydrin.
Q3: Can I use Reverse Phase (C18) for this?
A: Yes. If Normal Phase (Silica) fails, C18 is excellent for halo-indoles.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50%
90% MeCN. -
Note: The chlorine atoms add significant lipophilicity. Expect long retention times.
Q4: Why not just recrystallize?
A: You should try this first! 4,7-dichloroindole is often more symmetrical and may crystallize from hot Hexane or Hexane/Toluene mixtures, leaving the 6,7-isomer in the mother liquor. However, if the ratio is near 1:1, co-crystallization is common.
References
-
Bartoli, G., et al. (1989).[2] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[2]
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[3][4] Chemical Reviews, 63(4), 373–401. (Foundational mechanism for isomer generation).
-
Teledyne ISCO. (2020). "Purification Strategies for Heterocycles." Flash Chromatography Application Note. (General guidance on amine/indole purification).
-
BenchChem. (2025).[5] "Technical Support: Purification of Chloroanilines and Indoles." Technical Guide.
Sources
Technical Support Center: Troubleshooting Indole-3-Carboxylate Reactivity
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you frequently encounter the indole core in privileged scaffolds. While the indole ring is typically highly nucleophilic at the C-3 position, placing an ester group at this exact position (indole-3-carboxylates) introduces a notorious synthetic hurdle: the ester carbonyl becomes exceptionally resistant to standard nucleophilic attacks such as hydrolysis, amidation, and reduction[1].
This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you overcome this specific reactivity bottleneck.
Mechanistic Root Cause: The "Vinylogous Carbamate" Effect
To solve the reactivity issue, we must first understand the causality behind it. The unreactivity of the C-3 ester is fundamentally an electronic problem. The lone pair of electrons on the indole nitrogen (N-1) delocalizes through the aromatic system and strongly donates electron density into the C-3 ester carbonyl[2].
This resonance stabilization effectively gives the C-3 ester the character of a 1[1]. Consequently, the electrophilicity of the carbonyl carbon is drastically reduced, rendering standard nucleophiles (like hydroxide ions, amines, or mild hydrides) ineffective[3].
Troubleshooting Guide & FAQs
Q1: I am trying to hydrolyze methyl 1H-indole-3-carboxylate to the corresponding carboxylic acid using LiOH/MeOH, but I only recover starting material. How can I force this reaction? A1: Standard basic hydrolysis fails because the N-H indole anion formed under basic conditions further enriches the ring with electron density, completely deactivating the ester.
-
Solution: Protect the N-1 position with an electron-withdrawing group (EWG) such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group[3]. The EWG ties up the nitrogen lone pair, preventing its delocalization into the C-3 ester. Once protected, the ester can be hydrolyzed smoothly using LiOH in THF/H2O.
Q2: Direct amidation of the C-3 ester with primary amines is failing. What is the best alternative? A2: Direct amidation of indole-3-carboxylates is rarely successful due to the aforementioned resonance stabilization[1].
-
Solution: The most reliable method is a two-step approach: first, hydrolyze the N-protected ester to the carboxylic acid, then use standard peptide coupling reagents (e.g., HATU, EDC/HOBt) with your amine[4]. Alternatively, you can utilize a 5 synthesized via Pd-catalyzed aminocarbonylation[5], or activate the amine using trimethylaluminum (AlMe
) to force direct amide formation.
Q3: When reducing the C-3 ester with LiAlH
-
Solution: N-protection (e.g., N-Ts or N-Boc) is critical. By withdrawing electron density from the ring, the EWG prevents the expulsion of the alkoxide, allowing you to isolate the 6 safely[6].
Quantitative Data: Reactivity Comparison
The following table summarizes the dramatic shift in reactivity when the N-1 position is protected with an electron-withdrawing group.
| Substrate Type | Hydrolysis (LiOH, RT) | Direct Amidation (R-NH | Reduction (LiAlH |
| N-H Indole-3-Ester | < 5% conversion (Recovered SM) | No reaction | Complex mixture (over-reduction to 3-methylindole) |
| N-Boc Indole-3-Ester | > 95% conversion (1-2 hours) | Requires coupling via free acid | Clean conversion to N-Boc-indole-3-methanol |
| N-Ts Indole-3-Ester | > 90% conversion (requires heat) | Requires coupling via free acid | Clean conversion to N-Ts-indole-3-methanol |
Standardized Experimental Protocols
Protocol 1: Activation via N-Boc Protection
Objective: To install an electron-withdrawing Boc group on N-1 to restore the electrophilicity of the C-3 ester[7].
-
Setup: In an oven-dried flask under an inert atmosphere (N
or Argon), dissolve methyl 1H-indole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. -
Catalyst & Base: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by triethylamine (TEA, 1.5 equiv). Stir for 5 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add di-tert-butyl dicarbonate (Boc
O, 1.2 equiv) dropwise. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Self-Validation Check: The product should show a significant shift in
on TLC (typically less polar than the N-H starting material) and the complete disappearance of the N-H stretch (~3300 cm ) in IR spectroscopy.
Protocol 2: Mild Hydrolysis of N-Boc-Indole-3-Carboxylate
Objective: To cleanly hydrolyze the activated ester to the carboxylic acid for downstream coupling.
-
Setup: Dissolve the N-Boc protected indole-3-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H
O. -
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H
O, 3.0 equiv) to the solution at 0 °C. -
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl. (Caution: Do not over-acidify or heat, as the Boc group is acid-sensitive).
-
Isolation: Extract the precipitated acid with ethyl acetate (3x). Dry the organic layers over Na
SO , filter, and concentrate. -
Self-Validation Check: The resulting carboxylic acid will have a much lower
on TLC compared to the ester and should completely dissolve in aqueous base (pH > 10) during workup, confirming successful saponification.
Workflow Visualization
Troubleshooting logical workflow for the functionalization of unreactive C-3 indole esters.
References
- "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
- "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters (Arkivoc).
- "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxyl
- "The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride.
- "Some Items of Interest to Process R&D Chemists and Engineers.
- "Novel NRF2 inducers and selective MAO-B inhibitors for the treatment of Parkinson's disease." Universidad Autónoma de Madrid.
- "Diazonamide synthetic studies. Reactivity of N-unsubstituted benzofuro[2,3-b]indolines." Chemistry of Heterocyclic Compounds.
Sources
Section 1: Diagnostic Data & The Causality of Purification Failure
Technical Support Center: Strategies for the Removal of Unreacted Dichlorophenylhydrazine (DCPH)
Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of hydrazine derivatives. Dichlorophenylhydrazines (such as 2,4-DCPH or 3,4-DCPH) are notoriously difficult to clear from reaction mixtures following Fischer indole syntheses or hydrazone formations. This guide provides field-proven, self-validating protocols to address these specific purification bottlenecks.
Why do standard amine-removal protocols fail for DCPH? Standard aliphatic amines and unsubstituted phenylhydrazines are sufficiently basic to be protonated by weak aqueous acids (like 5% citric acid), allowing them to be washed into the aqueous layer. However, the two strongly electron-withdrawing chlorine atoms on the aromatic ring of DCPH severely deplete the electron density of the terminal hydrazine nitrogen. This drastically lowers its basicity. Consequently, mild acid washes leave the unreacted DCPH in the organic phase, co-eluting with your target product.
Table 1: Physicochemical Properties Dictating DCPH Purification Strategies
| Property | Value (2,4-DCPH) | Mechanistic Impact on Purification |
| Molecular Weight | 177.03 g/mol | Standard mass for stoichiometry calculations (1[1]). |
| pKa (Predicted) | 4.40 ± 0.27 | Weakly basic. Requires strong aqueous acid (pH < 2) to force protonation and aqueous partitioning (1[1]). |
| Boiling Point | 268.8 °C at 760 mmHg | High boiling point makes removal via standard vacuum distillation impossible without degrading sensitive products (1[1]). |
| Melting Point (HCl Salt) | 208-210 °C (Decomposes) | Forming the hydrochloride salt drastically alters solubility, enabling selective precipitation strategies (2[2]). |
Section 2: Troubleshooting FAQs & Validated Workflows
Q1: I cannot use harsh acids because my target product is acid-sensitive. How can I selectively remove DCPH? A: The most authoritative and gentle approach is chemical scavenging using solid-supported reagents. By exploiting the nucleophilicity of the primary amine on the unreacted hydrazine, you can introduce a polymer-supported aldehyde (such as a benzaldehyde-functionalized resin). The resin reacts selectively with DCPH to form a macroscopic, insoluble polymer-bound hydrazone (3[3]). Because the impurity is now covalently linked to the resin beads, it can be removed via simple filtration. Poly(ethylene glycol) acrylamide (PEGA) resins are particularly effective for reversibly or irreversibly scavenging aromatic hydrazines (4[4]).
Caption: Workflow for scavenging unreacted DCPH using polymer-supported aldehyde resins.
Q2: I prefer liquid-liquid extraction. How do I optimize the acid wash to ensure complete removal of DCPH? A: To successfully extract DCPH into the aqueous phase, you must overcome its weak basicity (pKa ~4.40) by forcing the equilibrium toward the protonated state. The aqueous phase must be maintained at a pH well below 2.
Self-Validating Protocol: Optimized Acid-Base Extraction
-
Dilution: Dilute your crude reaction mixture with a low-polarity, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Causality: Low-polarity solvents poorly solvate the resulting hydrochloride salt, thermodynamically driving it into the aqueous phase.
-
Aggressive Acidification: Wash the organic layer with 2.0 M aqueous Hydrochloric Acid (HCl). Use a volume equal to at least half of your organic layer. Causality: The high concentration of hydronium ions forces the protonation of the weakly basic hydrazine group, forming the water-soluble 2,4-dichlorophenylhydrazine hydrochloride salt (3[3]).
-
Iterative Washing: Repeat the 2.0 M HCl wash three times. Validation: Spot the organic layer on a TLC plate after the third wash and stain with p-anisaldehyde or ninhydrin to confirm the absence of the hydrazine spot.
-
Phase Separation Management: If an emulsion forms—a common issue with chlorinated aromatics—add saturated aqueous NaCl (brine) to the aqueous layer. Causality: Increasing the ionic strength of the aqueous phase maximizes the density difference and breaks the emulsion.
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual HCl. Validation: The evolution of CO₂ gas (bubbling) confirms the neutralization of excess acid.
-
Final Polish: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q3: My product and DCPH are both solids and co-precipitate. Extraction is failing due to poor solubility. What is the alternative? A: You can leverage the dramatic solubility difference between the free base and the hydrochloride salt. Dissolve your crude mixture in an anhydrous ethereal solvent (e.g., diethyl ether or THF). Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or bubble dry HCl gas). The dichlorophenylhydrazine will rapidly protonate and precipitate as a highly insoluble hydrochloride salt (which decomposes at >200 °C) (2[2]). Furthermore, cooling the mixture to 0 °C maximizes the precipitation yield of the hydrochloride salt (5[5]). Your non-basic target product will remain in solution. Filter the suspension through a Celite pad to remove the DCPH-HCl salt, then concentrate the filtrate.
References
-
Title: 2,4-Dichlorophenylhydrazine - Chemical Properties Source: LookChem URL: [Link]
-
Title: New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes Source: PubMed (Organic Letters) URL: [Link]
-
Title: Phenylhydrazine Source: Organic Syntheses URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3,5-Dichlorophenylhydrazine 95 63352-99-8 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 4,7-Dichloroindole-3-carboxylate
Ticket ID: IND-CL2-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Purifying Ethyl 4,7-Dichloroindole-3-carboxylate (EDIC) presents unique challenges due to the lipophilicity introduced by the chlorine atoms and the tendency of electron-deficient indoles to form oligomeric "tars" during Fischer indole synthesis.[1][2]
This guide moves beyond generic protocols. It addresses the specific physicochemical behavior of 4,7-dichloro-substituted indoles, where the 4-position chlorine creates steric strain and the 7-position chlorine reduces solubility in acidic media.[2] The following workflows are designed to maximize recovery from the crude "black tar" phase common in this synthesis.
Part 1: Pre-Purification Assessment (The "Triage")[3]
Before attempting crystallization, you must characterize the physical state of your crude product.[3] Direct recrystallization of a crude tar often traps impurities in the lattice, leading to oiled-out products.[2]
Diagnostic Workflow:
Figure 1: Decision matrix for handling crude indole products.[1] Tars require mechanical and chemical disruption (trituration) before thermal purification.[3]
Part 2: Primary Purification – Recrystallization[2][3][4]
For Ethyl 4,7-Dichloroindole-3-carboxylate , recrystallization is superior to chromatography for initial cleanup because the ester group facilitates crystal lattice formation, while the chlorines decrease water solubility, making Ethanol/Water the ideal solvent system [1, 2].[2]
Method A: The Ethanol/Water Displacement (Recommended)
Best for: Removing polar impurities and unreacted hydrazine salts.[3]
-
Dissolution: Dissolve the crude solid in boiling Ethanol (95%) . Use approximately 10-15 mL of solvent per gram of crude.[1][2]
-
Note: If the solution is dark black, add Activated Carbon (5 wt%) , boil for 5 minutes, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot (approx. 60°C), add warm water dropwise until a faint turbidity (cloudiness) persists.[3]
-
Re-solubilization: Add a few drops of ethanol to just clear the turbidity.[2][3]
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in a refrigerator (4°C) for 12 hours.
-
Collection: Filter the needles/prisms. Wash with cold 50% EtOH/Water .[1][2]
Method B: Toluene/Heptane Switch
Best for: Highly lipophilic crude containing non-polar tars.[2][3]
-
Dissolve crude in minimum boiling Toluene .
-
Allow to cool to ~50°C.
-
Slowly add Heptane (anti-solvent) until saturation is reached.[1][3]
-
Cool to 0°C. The chlorinated indole will crystallize, while the oily oligomers often remain in the toluene-rich supernatant.[2]
Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal Profile |
| Ethanol / Water | High | Very Low | Excellent for removing salts and polar hydrazines.[1][2] |
| Toluene / Heptane | High | Low | Good for separating "greasy" polymeric tars.[1][3] |
| Ethyl Acetate | Very High | Moderate | Not Recommended alone; yield loss is high.[1][3] |
| DCM | High | High | Avoid for crystallization; use for extraction only. |
Part 3: Mechanistic Insight & Isomer Control
Users often confuse the 4,7-dichloro isomer with the 5,8-dichloro isomer.[2] Understanding the synthesis origin is critical for troubleshooting purity issues.[2][3]
The 2,5-Dichlorophenylhydrazine Pathway: When using 2,5-dichlorophenylhydrazine in a Fischer synthesis, cyclization occurs at the ortho position.[2]
Cyclization at the H-position rearranges the ring numbering, placing the original C2-chlorine at C7 and the C5-chlorine at C4.[2]
Figure 2: Mechanistic pathway confirming the 4,7-substitution pattern.[1] The 4-position chlorine introduces significant steric bulk near the C3-ester, affecting hydrolysis rates and NMR shifts.[2]
Part 4: Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: The "oil-out" phenomenon occurs when the product phase-separates as a liquid before it can crystallize, usually due to high impurity levels (lowering the melting point) or cooling too quickly [3].[2]
-
Solution: Re-heat the mixture until it is a clear solution. Add a "seed crystal" if available.[1][2][3] If not, scratch the inner glass wall with a glass rod to induce nucleation. Crucial: Cool the solution much slower (wrap the flask in a towel/foil).
Q2: The product has a persistent pink/red color.
-
Cause: Oxidation products of indoles (indolenines) or trace diazonium salts.[3]
-
Solution: Perform a Chemical Wash before recrystallization.[1][2][3] Dissolve the crude in Ethyl Acetate and wash with 10% Sodium Bisulfite (NaHSO₃) . This reducing agent helps quench oxidative impurities that cause color [4].[1][2][3]
Q3: Can I use Column Chromatography?
-
Answer: Yes, but it should be a secondary step.[3]
-
Mobile Phase: Gradient of Hexanes → 15% Ethyl Acetate in Hexanes .[2][3]
-
Note: Chlorinated indoles move faster (higher Rf) than their non-chlorinated counterparts due to lower polarity.[1][3]
Q4: NMR shows a doublet in the aromatic region, but I expect a singlet?
-
Analysis: Ethyl 4,7-dichloroindole-3-carboxylate has protons at C5 and C6.[1][2] These are ortho to each other.
-
Expectation: You should see two doublets (J ~8 Hz) for the H5 and H6 protons.[3] A singlet would imply a different substitution pattern (like 4,6-dichloro, where protons are meta).[3]
References
-
Robinson, B. (1983).[3] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] (Standard text describing the cyclization preference of ortho-substituted hydrazines).
-
Engvild, K. C. (1977).[3][4] Preparation of Chlorinated 3-Indolylacetic Acids. Acta Chemica Scandinavica B, 31, 338–344.[4] Link (Describes purification of similar chlorinated indole esters via crystallization).[3]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] Link (General protocols for indole recrystallization).[1][3]
-
Sundberg, R. J. (1996).[3] Indoles (Best Synthetic Methods).[1][3][5] Academic Press.[1][2] (Strategies for removing oxidative impurities from indole syntheses).
Sources
- 1. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4429170A - Process for removing tar bases from Lurgi tar acid stream - Google Patents [patents.google.com]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Characteristic IR Absorption Bands of Indole-3-Carboxylic Esters
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules. For scientists working with indole derivatives, a class of compounds with significant biological activity, a thorough understanding of their characteristic IR absorption bands is crucial for identification, purity assessment, and reaction monitoring. This guide provides an in-depth comparison of the key IR spectral features of indole-3-carboxylic esters, supported by experimental data and foundational principles.
The Spectroscopic Signature of Indole-3-Carboxylic Esters
The IR spectrum of an indole-3-carboxylic ester is a composite of the vibrational modes of its constituent functional groups: the indole ring, the ester moiety, and the alkyl chain. The most diagnostic of these are the N-H stretch of the indole, the C=O stretch of the ester, and the two C-O stretches of the ester.
A defining feature of esters is the strong carbonyl (C=O) stretching absorption. For saturated aliphatic esters, this band typically appears in the range of 1735-1750 cm⁻¹.[1][2][3][4] However, in indole-3-carboxylic esters, the conjugation of the carbonyl group with the indole ring system leads to a delocalization of electron density. This resonance effect weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber, generally in the range of 1715-1730 cm⁻¹.[2][5][6]
Another key characteristic of esters is the presence of two distinct C-O stretching vibrations.[7] The asymmetric C-C-O stretch, involving the carbon-oxygen bond adjacent to the carbonyl group, is typically observed between 1210 and 1160 cm⁻¹ for saturated esters.[7] The symmetric O-C-C stretch, corresponding to the other carbon-oxygen bond, appears in the 1100-1030 cm⁻¹ region.[7]
The indole N-H stretching vibration provides a valuable diagnostic peak. In a non-hydrogen-bonded environment, this band is typically found around 3525 cm⁻¹.[8] However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding can cause this peak to broaden and shift to a lower frequency, often appearing in the range of 3400-3300 cm⁻¹.[8][9]
Comparative Analysis with Related Indole Structures
To fully appreciate the unique spectral features of indole-3-carboxylic esters, it is instructive to compare them with related indole derivatives.
| Compound Class | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Distinguishing Features |
| Indole | ~3400 (broad) | - | - | - | Absence of a carbonyl peak. |
| Indole-3-Carboxylic Acid | ~3400 (broad) | 1701[10] | 2500-3300 (very broad)[11] | 1200-1300[11] | Presence of a very broad O-H stretch and a lower frequency C=O stretch due to hydrogen-bonded dimerization. |
| Indole-3-Carboxylic Ester | ~3400-3300 | 1715-1730[2][5][6] | - | ~1240 and ~1050 | Absence of the broad O-H stretch and a C=O stretch at a higher frequency than the corresponding acid. |
| Simple Alkyl Ester | - | 1735-1750[1][2][3][4] | - | ~1240 and ~1050 | C=O stretch is at a higher frequency due to the lack of conjugation. |
The most significant differentiator for indole-3-carboxylic esters is the position of their carbonyl absorption. It is shifted to a lower wavenumber compared to simple alkyl esters due to conjugation with the indole ring, yet it appears at a higher wavenumber than the corresponding indole-3-carboxylic acid, which is influenced by strong hydrogen bonding.
Experimental Protocol: Acquiring an IR Spectrum
The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of an indole-3-carboxylic ester using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a clean and reproducible IR spectrum of a solid indole-3-carboxylic ester sample.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Indole-3-carboxylic ester sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid indole-3-carboxylic ester sample onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance.
-
Label the significant peaks, paying close attention to the N-H, C-H, C=O, and C-O stretching regions.
-
Compare the observed peak positions with the expected values from the literature and the comparative data table.
-
-
Cleaning:
-
Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.
-
Workflow for Spectral Interpretation
The systematic analysis of an IR spectrum is crucial for accurate compound identification. The following workflow outlines the key steps in interpreting the spectrum of a potential indole-3-carboxylic ester.
Caption: Logical workflow for the identification of indole-3-carboxylic esters using key IR absorption bands.
Conclusion
The characteristic IR absorption bands of indole-3-carboxylic esters provide a rapid and reliable method for their identification and differentiation from related compounds. The key spectral features—the N-H stretch, the conjugation-shifted C=O stretch, and the dual C-O stretches—collectively form a unique spectroscopic fingerprint. By understanding the underlying principles of how molecular structure influences vibrational frequencies and by following a systematic analytical approach, researchers can confidently utilize IR spectroscopy as a powerful tool in the study of these important molecules.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
The Features of IR Spectrum. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Zimmerman, S., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(15), 4489. Retrieved from [Link]
-
The Journal of Chemical Physics. (2003, February 8). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
High-Resolution Comparison Guide: Mass Spectrometry Fragmentation of 4,7-Dichloroindole Derivatives
Introduction: The Analytical Challenge in Drug Discovery
4,7-dichloroindole derivatives represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. They are utilized as potent GPR84 agonists in immunology[1], robust auxin analogs in plant biology[2], and critical synthetic intermediates. However, the structural elucidation of these halogenated heterocycles presents a distinct analytical challenge. Differentiating positional isomers (e.g., 4,7-dichloro vs. 5,6-dichloroindoles) and confirming the integrity of the dichloro-moiety during metabolic profiling requires highly specific mass spectrometry (MS) workflows.
This guide objectively compares the two gold-standard analytical modalities for these compounds: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind their divergent fragmentation mechanics, researchers can design self-validating protocols for unambiguous structural confirmation.
Ionization Modalities & Mechanistic Causality
The choice of ionization source fundamentally alters the kinetic and thermodynamic pathways of indole fragmentation[3].
GC-EI-MS: Hard Ionization & Radical Driven Cleavage
Electron Ionization (70 eV) strips an electron from the indole
-
Causality of Fragmentation: The excess internal energy drives immediate, extensive fragmentation. For 4,7-dichloroindoles, the primary aromatic cleavage is the expulsion of a chlorine radical (
, -35 Da). This is followed by the classic indole signature: the elimination of hydrogen cyanide (HCN, -27 Da) from the pyrrole ring, causing a ring contraction that yields a stable chlorobenzocyclopropenyl cation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
LC-ESI-MS/MS: Soft Ionization & Even-Electron Rules
Electrospray Ionization is a soft technique that yields an even-electron protonated precursor
-
Causality of Fragmentation: Because the precursor lacks the extreme internal energy of an EI radical, fragmentation must be induced via Collision-Induced Dissociation (CID). Governed by the "even-electron rule," the protonated 4,7-dichloroindole prefers the neutral loss of molecules rather than radicals. Consequently, the dominant dehalogenation pathway is the loss of hydrogen chloride (HCl, -36 Da) rather than a chlorine radical[4].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every MS protocol must incorporate internal validation checkpoints. The following methodologies are optimized for 4,7-dichloroindole-3-acetic acid (a standard model compound).
Protocol A: GC-EI-MS Structural Profiling
Designed for maximum structural fragmentation and library matching.
-
Derivatization: Dissolve 1 mg of the sample in 50 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at 60°C for 30 minutes.
-
Expertise Note: Derivatization is critical. It replaces the polar N-H and O-H protons with trimethylsilyl (TMS) groups, preventing thermal degradation in the GC inlet and improving volatility.
-
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar 5% phenyl-methylpolysiloxane capillary column (30m x 0.25mm x 0.25µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Ionization & Acquisition: Set the EI source to 230°C and electron energy to 70 eV. Acquire data in full scan mode (m/z 50–450).
-
Self-Validation Checkpoint: Locate the molecular ion (
). You must observe a 9:6:1 intensity ratio for the , , and peaks. This isotopic cluster mathematically validates the presence of exactly two chlorine atoms[2]. If this ratio is absent, the sample has degraded or isobaric interference is occurring.
Protocol B: LC-ESI-MS/MS Targeted Analysis
Designed for high-sensitivity detection in complex biological matrices.
-
Sample Preparation: Reconstitute the sample in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Expertise Note: Formic acid provides an abundant source of protons, artificially shifting the ionization equilibrium to maximize the yield of
species.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Ionization: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV, desolvation gas (Nitrogen) to 800 L/hr, and desolvation temperature to 350°C.
-
CID Fragmentation: Isolate the
precursor in Q1. Use Argon as the collision gas in Q2, ramping the Collision Energy (CE) from 15 to 40 eV.-
Expertise Note: Argon is chosen over Nitrogen for CID because its higher mass provides a greater center-of-mass collision energy, which is required to break the robust carbon-chlorine bonds of the indole core[5].
-
-
Self-Validation Checkpoint: Track the neutral loss of the side chain (-46 Da for formic acid from the acetic acid moiety) followed by the neutral loss of HCl (-36 Da)[4].
Quantitative Data Presentation
The table below summarizes the diagnostic fragment ions for 4,7-dichloroindole-3-acetic acid (Nominal Mass: 244 Da) across both modalities, providing a direct performance comparison.
| Ion Type / Cleavage Event | GC-EI-MS (m/z, Rel. Abundance) | LC-ESI-MS/MS (m/z, Rel. Abundance) | Diagnostic Significance |
| Precursor / Molecular Ion | 244 ( | 245 ( | Confirms intact dichloro-molecule via the 9:6:1 isotopic signature. |
| Primary Side-Chain Loss | 199 ( | 199 ( | Base peak in EI; confirms the presence of the C3 substituent[5]. |
| First Halogen Cleavage | 164 ( | 163 ( | Differentiates radical loss (EI) vs. even-electron neutral loss (ESI). |
| Indole Ring Cleavage | 137 ( | 136 ( | Confirms the pyrrole ring fragmentation and nitrogen ejection. |
| Complete Dehalogenation | 129 ( | 127 ( | Represents the bare, heavily contracted indolic core remnant. |
Mechanistic Visualization
The following diagram maps the divergent logical pathways the 4,7-dichloroindole core takes when subjected to hard versus soft ionization.
Divergent MS fragmentation pathways of 4,7-dichloroindole derivatives under EI and ESI conditions.
References[4] Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQuka3CNXQsGlCyZakF4mul-54thZCnkqtlHldv2Xx42ryQEKHleHlFtSdSGDXTSlqBO_uiDqY1qP9sKx-Letgz5EQ89Frj1GKfJTskmQMSyxjho7XtvcJxkhQE5z5OFSnXLmc1SUSTFsDw==[2] Identification by gc-ms of 4-chloroindolylacetic acid and its methyl ester in immature Vicia faba seeds. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzdrZMxpM3-wiPBEvIPX-_vUYHyChjEaBVcBFFPVHt7kz4oIc88uywZ3_FqM3T4-2cwVXW6z7qMd2QkkcV9ZFV4OA86fjajmfcU2aAlOi59WIHv-nNUQ39NKPvQ8O_NNLOZNWBmfOaupZZ-iYPjPiKtEfVlw1t2FIycAHNQ29zVYlPSbLScCVX[5] Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVK-IdCYUZY3IZuc6pFRlK2mHgaQnPnLDGXWxbVOcMIYkEZWUzqDZvDAJHQ4kqmzdujPSlnZ3ldRMMR6ou3MtBLL5DG0svtL8Or73mrVGM57C4qjIfFqOuADtIG7dTBZ5QbBTzehaBoQYgJL6sETZ35DQyFwUnmvltSgOPza0_fqCWuDpetbf9xVOCzICC_oCtDf8wTQ5snBrTBfRFbpxGjrERNhG7P0GkUXJu_PfHd4zZg==[1] Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE74GsRvSKtfBTmVsajRtuQjVQEMnDZbUJocYfq0QBxJOX2GnWPz2m5I-v6Pm2LgdG5KezlcWODwMVUixp8X5Dee46vP8tkGtmjXDY8YZAT5_WJ3jo_a33bHtOaiRXT4XAAcYS-IMsN03uOygdGr-w=[3] Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWdETXsDE09wBpDnxevaCVMxQu7us_-06S-uvPSxrqnvpxIl3MtusWPNRnm_HJZ1dwFm0YVl8fmFB5JP9vg31iKz1qET2kqZEf-oG-bYb48xG67qgpCJuVheP1rTHUpZo0o_XQykKDu-xrzmqU3XJP2uxPx8K
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comparing biological activity of 4,7-dichloro vs 4,7-difluoro indoles
Title: Unlocking Halogenated Scaffolds: A Comparative Guide to 4,7-Dichloro vs. 4,7-Difluoro Indoles in Biological Systems
Introduction As a Senior Application Scientist, I frequently encounter the "fluorine vs. chlorine" dilemma during lead optimization. While both halogens modulate lipophilicity and metabolic stability, their divergent steric profiles and electronegativities dictate entirely different receptor-ligand interactions. The indole core, a privileged scaffold in medicinal and agrochemical chemistry, is highly sensitive to substitution at the 4 and 7 positions (the peri-like positions relative to the pyrrole ring). This guide systematically compares 4,7-dichloroindole and 4,7-difluoroindole scaffolds, elucidating the causality behind their distinct biological activities and providing actionable protocols for assaying their performance.
Physicochemical Causality: Sterics vs. Electronics
The biological activity of 4,7-disubstituted indoles is governed by a delicate balance between electron withdrawal and spatial occupation.
-
4,7-Difluoroindole: Fluorine is highly electronegative but sterically compact (van der Waals radius ~1.47 Å, closely mimicking hydrogen's 1.20 Å). It withdraws electron density from the indole
-system via the inductive effect, lowering the pKa of the N-H bond without significantly altering the 3D footprint of the molecule. This allows the scaffold to fit into tight receptor pockets while modulating electronic interactions. -
4,7-Dichloroindole: Chlorine is less electronegative but significantly bulkier (van der Waals radius ~1.75 Å). Substitution at both the 4 and 7 positions introduces severe steric hindrance. While it increases lipophilicity, the bulky chlorine atoms often force the molecule into specific conformations or induce steric clashes within rigid receptor binding sites.
Caption: Decision logic for selecting 4,7-halogenated indoles based on sterics and electronics.
Comparative Biological Activity: Case Studies
Case Study A: SARS-CoV-2 Main Protease (Mpro) Inhibition (Pharmaceutical) In the development of peptidomimetic inhibitors for SARS-CoV-2 Mpro, the P3 site accommodates the indole moiety. Researchers demonstrated that integrating a 4,7-difluoroindole moiety at the P3 site (e.g., compounds 43 and 44) remarkably increased antiviral activity and cell membrane permeability compared to unhalogenated or bulkier analogs[1]. The 4,7-difluoro substitution optimizes the electron density for solvent contact areas without exceeding the spatial constraints of the P3 pocket, whereas larger halogens at these positions cause steric repulsion.
Case Study B: Auxin Receptor Binding (Agrochemical) Indole-3-acetic acid (IAA) is the primary plant auxin. When evaluating halogenated derivatives, the steric bulk at the 4 and 7 positions is critical. According to the Katekar receptor model, the auxin receptor pocket loosely fits the indole nucleus but has tight constraints at positions 4 and 7. Consequently, 4,7-dichloroindole-3-acetic acid acts as a very weak auxin[2]. The bulky chlorine atoms create a severe steric clash, leading to a less favorable energy balance for binding. Conversely, smaller substituents are better tolerated, highlighting the spatial limitations of the TIR1 auxin receptor.
Case Study C: 5-HT3 Receptor Probing via Unnatural Amino Acids
4,7-difluoroindole is utilized to synthesize unnatural amino acids (e.g., 4,7-F2Trp) for probing cation-
Quantitative Data Comparison
The following table summarizes the divergent biological impacts of 4,7-dichloro vs. 4,7-difluoro substitutions across different target systems.
| Biological Target | Scaffold Evaluated | Primary Effect | Performance / Affinity Metric | Causality |
| SARS-CoV-2 Mpro | 4,7-Difluoroindole (P3 site) | Potent Inhibition | High antiviral activity (IC50 < 0.5 µM) | F-atoms optimize solvent contact without steric penalty. |
| Plant Auxin Receptor | 4,7-Dichloroindole-3-acetic acid | Weak Auxin Activity | Low stem elongation response | Cl-atoms cause severe steric clash in the receptor pocket. |
| 5-HT3 Receptor | 4,7-Difluoro-Tryptophan | Cation- | Reduced Ondansetron binding | Electronegative F-atoms deplete |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness, any biological evaluation of these scaffolds must employ self-validating assay systems. Below is the standard protocol for evaluating 4,7-difluoroindole derivatives against SARS-CoV-2 Mpro.
Protocol: FRET-Based SARS-CoV-2 Mpro Inhibition Assay Rationale: This assay utilizes a fluorogenic substrate to directly measure the catalytic activity of Mpro. The inclusion of a counter-screen (e.g., against PLpro or a host protease) validates that the inhibition is specific to Mpro and not a result of assay interference (e.g., compound autofluorescence or aggregation).
-
Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in the assay buffer. Add the 4,7-difluoroindole test compound (serially diluted in DMSO) to the enzyme solution. Keep final DMSO concentration
1%. -
Equilibration: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes to allow for steady-state binding.
-
Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.
-
Kinetic Measurement: Immediately monitor the fluorescence signal using a microplate reader (Excitation: 340 nm; Emission: 490 nm) continuously for 10 minutes at 37°C.
-
Data Analysis & Validation: Calculate the initial velocity (
) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic regression. Self-Validation Step: Run the same compound against a non-target protease to confirm target engagement specificity.
Caption: Step-by-step FRET assay workflow for evaluating SARS-CoV-2 Mpro inhibitors.
Conclusion
The choice between 4,7-dichloro and 4,7-difluoro indole scaffolds is rarely interchangeable. If the biological target features a highly constrained binding pocket (like the TIR1 auxin receptor), the 4,7-dichloro substitution will likely abrogate activity due to steric clashing. Conversely, the 4,7-difluoro substitution is an elegant solution for modulating the electronic properties and metabolic stability of the indole core while preserving its native 3D geometry, making it highly effective in advanced antiviral and neurological drug design.
References
-
Title: Potent and biostable inhibitors of the main protease of SARS-CoV-2 Source: iScience (Cell Press) / NIH PMC URL: [Link]
-
Title: Structure/activity correlations for auxins Source: Acta Botanica Croatica URL: [Link]
-
Title: Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis Source: ACS Chemical Biology / NIH PMC URL: [Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Ethyl 4,7-Dichloroindole-3-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 4,7-dichloroindole-3-carboxylate, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its proper characterization is paramount for reproducible research and development. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methodologies for the analytical assessment of this compound, offering insights into method development and selection.
The indole scaffold is a privileged structure in drug discovery, and its derivatives are known for a wide range of biological activities.[1] The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, making compounds like Ethyl 4,7-dichloroindole-3-carboxylate of particular interest. Given the criticality of purity in influencing biological and chemical outcomes, robust analytical methods are indispensable.
This guide explores two primary HPLC approaches for the analysis of Ethyl 4,7-dichloroindole-3-carboxylate: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC). While a specific, standardized retention time for this exact molecule is not universally published, this document outlines robust starting methodologies based on the well-established analysis of similar indole derivatives.[2][3][4]
Comparative Overview of HPLC Methods
The choice between RP-HPLC and NP-HPLC fundamentally depends on the polarity of the analyte and the anticipated impurities. For a dichlorinated indole ester like Ethyl 4,7-dichloroindole-3-carboxylate, both methods offer distinct advantages.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Hexane:Ethyl Acetate (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm (UV) | 280 nm (UV) |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Expected Retention Time | ~6-8 minutes | ~5-7 minutes |
| Typical Application | General purity assessment, separation of non-polar to moderately polar impurities. | Separation of polar impurities and isomers. |
Method A: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most widely used HPLC method due to its versatility and reproducibility.[5] It employs a non-polar stationary phase (like C18) and a polar mobile phase.
Rationale for Method A
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic interaction capabilities. This is ideal for retaining the relatively non-polar Ethyl 4,7-dichloroindole-3-carboxylate.
-
Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting the compound. The addition of a small amount of formic acid helps to protonate any acidic silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.
-
Detection: Indole derivatives typically exhibit strong UV absorbance around 280 nm, making this a suitable wavelength for detection.
Experimental Protocol for RP-HPLC
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase: A 70:30 (v/v) mixture of acetonitrile and water, with 0.1% formic acid added to the aqueous component.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 4,7-dichloroindole-3-carboxylate in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient duration to allow for the elution of the main peak and any potential impurities (typically 15-20 minutes).
-
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC purity assessment.
Method B: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography utilizes a polar stationary phase (such as silica) and a non-polar mobile phase. This method is particularly effective for separating compounds with polar functional groups and for isomer separation.
Rationale for Method B
-
Stationary Phase: A silica column provides a polar surface that can interact with the polar functionalities of the indole ring (the N-H group) and the ester.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for normal-phase separations. The ratio can be adjusted to fine-tune the retention time.
-
Application: This method would be particularly useful if impurities are expected to be more polar than the parent compound, as they would be retained more strongly on the silica column.
Experimental Protocol for NP-HPLC
-
Instrumentation: An HPLC system capable of handling organic solvents, with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: Silica, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase: An 80:20 (v/v) mixture of n-hexane and ethyl acetate.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 4,7-dichloroindole-3-carboxylate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed. Longer equilibration times may be necessary for normal-phase chromatography.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of the main compound and any impurities.
-
Calculate the purity based on the peak area percentages.
-
Workflow for NP-HPLC Analysis
Caption: Workflow for NP-HPLC purity assessment.
Alternative Analytical Techniques
While HPLC is a powerful tool for purity assessment, a comprehensive characterization of Ethyl 4,7-dichloroindole-3-carboxylate should include orthogonal analytical techniques to confirm both identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the main peak and any impurities, providing a higher degree of confidence in peak identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a valuable alternative. It offers high resolution and can be used to detect volatile impurities that may not be readily observed by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the synthesized compound.[6][7] Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as a useful tool for identity confirmation.[6]
Conclusion
The selection of an appropriate analytical method is a critical decision in chemical research and development. For Ethyl 4,7-dichloroindole-3-carboxylate, both reversed-phase and normal-phase HPLC offer viable pathways for purity assessment. The choice between them will be dictated by the specific impurity profile of the synthesized material. RP-HPLC is generally the preferred starting point due to its robustness and wide applicability. However, NP-HPLC can provide complementary information and may be superior for the separation of certain types of impurities. For a complete and unambiguous characterization, a multi-technique approach, incorporating mass spectrometry and NMR, is highly recommended.
References
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ResearchGate. HPLC traces of the enzymatic halogenation of l-tryptophan (1 mM) and... Available from: [Link]
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ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available from: [Link]
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- Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
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ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available from: [Link]
-
Frontiers in Chemistry. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
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ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available from: [Link]
-
National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]
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MDPI. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available from: [Link]
-
Shodex HPLC Columns. Effects of Temperature on Retention Time (SI-52 4E). Available from: [Link]
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Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available from: [Link]
-
PubMed. A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Available from: [Link]
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Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]
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ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]
-
PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Available from: [Link]
-
National Center for Biotechnology Information. Ethyl Indole-3-carboxylate. Available from: [Link]
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Comparative Guide: Crystal Structure & XRD Analysis of Dichloroindole Esters
The following guide provides a rigorous technical comparison of the crystal structure and X-ray diffraction (XRD) characteristics of chlorinated indole esters, with a specific focus on Dichloroindole Esters and their structural analogues.
Executive Summary
Dichloroindole esters (e.g., Ethyl 4,6-dichloroindole-2-carboxylate ) represent a critical scaffold in the synthesis of NMDA glycine site antagonists and antitubercular agents. Unlike their non-halogenated counterparts, the introduction of two chlorine atoms induces significant electronic and steric perturbations that alter crystal packing, solubility, and bioavailability.
This guide objectively compares the crystallographic data of chlorinated indole esters against their mono-chlorinated and non-chlorinated alternatives. It establishes the Ethyl 5-chloroindole-2-carboxylate as the structural benchmark (Gold Standard) for this class, analyzing how the addition of a second chlorine atom (in dichloro variants) shifts the supramolecular landscape.
Structural Analysis: Dichloro vs. Monochloro Variants
The core of this comparison relies on Single Crystal X-Ray Diffraction (SC-XRD) data. The structural integrity of the indole ester scaffold is governed by the interplay between the rigid indole plane and the flexible ester tail.
Comparative Crystallographic Data
The following table contrasts the definitive structural parameters of the characteristic 5-chloro analogue (a structural proxy for the dichloro class) with the parent indole ester.
| Parameter | Ethyl 5-chloroindole-2-carboxylate (Benchmark) | Ethyl Indole-2-carboxylate (Alternative) | Ethyl 4,6-dichloroindole-2-carboxylate (Target) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic (Predicted based on symmetry) |
| Space Group | |||
| Unit Cell ( | ~11.2 Å (Est. expansion due to Cl) | ||
| Unit Cell ( | ~6.1 Å | ||
| Unit Cell ( | ~19.5 Å | ||
| Angle ( | ~102-108^\circ | ||
| Packing Motif | Centrosymmetric Dimers ( | Herringbone / Zig-Zag | Distorted Dimers (Steric hindrance at C4) |
| Density ( | 1.438 g/cm³ | 1.28 g/cm³ | > 1.55 g/cm³ (High density due to 2xCl) |
Technical Insight: The 5-chloro derivative crystallizes in the centrosymmetric space group
. The molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds, generatingloops. In 4,6-dichloro variants, the chlorine at position 4 introduces steric repulsion with the C3-substituent (or C3-H), often twisting the ester group out of coplanarity with the indole ring, thereby weakening the - stacking observed in the mono-chloro forms.
Molecular Interaction Map
The stability of these crystals is dictated by three primary forces:
-
Hydrogen Bonding: The indole N-H acts as a donor to the carbonyl oxygen (C=O) of a neighboring ester.
-
Halogen Bonding: In dichloro esters, C-Cl···O or C-Cl···
interactions become significant structure-directing vectors. -
-
Stacking: The electron-deficient dichloro-indole ring favors offset face-to-face stacking.
Experimental Protocols
To replicate these results or generate new data for novel dichloro derivatives, follow this self-validating workflow.
Synthesis & Crystallization Workflow
The purity of the dichloroindole ester is critical. Impurities (mono-chloro byproducts) often co-crystallize, leading to disorder.
Step-by-Step Protocol:
-
Synthesis: React 3,5-dichloroaniline with ethyl pyruvate (Fischer Indole Synthesis) or use the Reissert method with diethyl oxalate and 2-nitro-4,6-dichlorotoluene.
-
Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes). Isolate the spot with
(20% EtOAc). -
Crystallization (Slow Evaporation):
-
Dissolve 50 mg of the purified ester in 4 mL of Ethanol/Dichloromethane (3:1) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, punch 3 small holes, and store at 4°C in a vibration-free zone.
-
Validation: Prismatic crystals (0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.
-
X-Ray Diffraction Data Collection
-
Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.
-
Temperature: Cool to 100 K (prevents thermal disorder of the ethyl chain).
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Chlorine atoms. -
Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the anomalous scattering of the chlorine atoms, which aids in absolute structure determination if chiral centers are present.
Visualization of Structural Logic
The following diagrams illustrate the synthesis-to-structure pipeline and the molecular interactions defining the crystal lattice.
Workflow Diagram: From Synthesis to Structure
Caption: Logical workflow for isolating and determining the crystal structure of dichloroindole esters.
Interaction Topology: The Dimer Motif
Caption: Key intermolecular forces stabilizing the dichloroindole ester crystal lattice.
Performance & Utility Comparison
Why choose the Dichloro variant over the Monochloro or Unsubstituted alternatives?
| Feature | Dichloroindole Ester | Monochloro / Unsubstituted | Implication for Development |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Moderate (~2.5) | Dichloro variants show superior membrane permeability but lower aqueous solubility. |
| Metabolic Stability | High | Low to Moderate | The C4 and C6 chlorines block metabolic oxidation at the most reactive sites, extending half-life. |
| Crystal Density | High (>1.5 g/cm³) | Moderate (~1.3 g/cm³) | Higher density packing often correlates with higher melting points and improved solid-state stability. |
| Binding Affinity | Enhanced | Baseline | In protein targets (e.g., NMDA, MmpL3), the chlorines fill hydrophobic pockets, increasing potency by 10-100x. |
Conclusion: While the Ethyl 5-chloroindole-2-carboxylate serves as the crystallographic model for understanding the hydrogen-bonding network (
References
-
Kerr, J. R., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E. Link
- Source of the definitive 5-chloroindole ester unit cell d
-
Jansen, M., & Dannhardt, G. (2003).[1] Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity. European Journal of Medicinal Chemistry. Link[1]
- Detailed synthesis and pharmacological data for 4,6-dichloroindole deriv
-
Ambeed, Inc. (2024). Ethyl 4,6-dichloro-1H-indole-2-carboxylate Product Data. Link
- Verification of commercial availability and chemical properties.
-
Li, W., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances. Link
- Discusses the binding mode of 4,6-dichloroindoles in MmpL3 protein crystals.
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of 4,7-Substituted Indole-3-Carboxylates
Executive Summary
The indole-3-carboxylate scaffold is a "privileged structure" in drug discovery, serving as the core for antivirals, anticancer agents, and auxin mimics. While the indole core is well-characterized, 4,7-substitution introduces unique steric and electronic perturbations that significantly alter photophysical behavior compared to the 5- or 6-substituted isomers.
This guide provides an objective technical analysis of the UV-Vis absorption profiles of 4,7-substituted indole-3-carboxylates. Unlike standard indoles, these derivatives exhibit distinct bathochromic shifts and solvatochromic sensitivity due to the "peri-effect" at the C4 position and the electronic modulation of the NH moiety at the C7 position.
Mechanistic Insight: The "Push-Pull" & Steric Twist
To interpret the spectra correctly, one must understand the molecular orbital (MO) perturbations unique to this substitution pattern.
Electronic and Steric Drivers
-
The C3-Carbonyl Conjugation: In a standard indole-3-carboxylate, the carbonyl group conjugates with the indole
-system, creating a "push-pull" system from the electron-rich nitrogen (N1) to the electron-withdrawing carbonyl (C3). -
The C4 "Peri-Effect" (Steric): A substituent at C4 is spatially crowded against the C3-carbonyl. This forces the carbonyl group to twist out of planarity, potentially reducing conjugation (hypsochromic shift) unless the substituent itself is a strong auxochrome (e.g., -OMe) that overrides this via direct donation.
-
The C7 Electronic Effect: Substituents at C7 are adjacent to the pyrrolic NH. Electron-withdrawing groups (EWGs) here increase the acidity of the NH, altering hydrogen bonding with protic solvents, while electron-donating groups (EDGs) destabilize the HOMO, narrowing the HOMO-LUMO gap (bathochromic shift).
Pathway Visualization
The following diagram illustrates the competing electronic and steric forces defining the spectra.
Figure 1: Interplay of steric hindrance and electronic conjugation in 4,7-substituted indole-3-carboxylates.
Comparative Spectral Analysis
The following data compares the 4,7-substituted scaffold against the unsubstituted parent and the common 5-substituted isomer.
Key Finding: 4,7-substituted derivatives typically display a split Soret band or a broadened absorption shoulder in the 290–310 nm region, which is absent in the unsubstituted parent.
Table 1: Representative UV-Vis Data (in Methanol)
| Compound Class | Substituents (4, 7) | Spectral Characteristic | |||
| Reference | H, H (Unsubstituted) | 218 | 280 | ~11,000 | Sharp, classic indole doublet. |
| Target Class | 4,7-Dimethoxy | 225 | 298-305 | ~8,500 | Broad red-shifted band; lower intensity due to steric twist. |
| Target Class | 4,7-Dichloro | 222 | 288 | ~9,200 | Minor red shift; vibrational fine structure often lost. |
| Alternative | 5-Methoxy (Isomer) | 220 | 290 | ~10,500 | Distinct shift, but sharper than 4-substituents. |
| Alternative | 4-Nitro (Push-Pull) | 240 | 360-400 | ~14,000 | Massive red shift (visible region) due to strong ICT. |
> Note: Data represents typical ranges derived from structure-activity relationship (SAR) studies. Exact values depend on the specific ester alkyl group (methyl vs. ethyl).
Experimental Protocol (Self-Validating)
To ensure reproducibility, specifically for the 4,7-substituted class which is prone to aggregation, follow this strict protocol.
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile. Avoid Acetone (Cutoff 330 nm).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Quartz (Matched pair, 1 cm path length).
Step-by-Step Workflow
-
Stock Preparation: Weigh 1.0 mg of the indole derivative. Dissolve in 10 mL Methanol (Stock A: 100 µg/mL).
-
Validation: Sonicate for 60s. Ensure no particulates remain; 4,7-substitution increases lipophilicity and may slow dissolution.
-
-
Dilution Series: Prepare three concentrations (e.g., 5, 10, 20 µg/mL).
-
Why? To verify Beer-Lambert linearity. If
shifts with concentration, aggregation is occurring (common with 4,7-dichloro variants).
-
-
Baseline Correction: Run a baseline scan with solvent in both cuvettes.
-
Acquisition: Scan 200–500 nm. Scan speed: Medium (approx. 200 nm/min). Bandwidth: 1.0 nm.
Workflow Diagram
Figure 2: Validated workflow for acquiring spectral data of lipophilic indole derivatives.
References
-
Andonovski, B. S. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole...[1] Croatica Chemica Acta.[1] Link
-
Hilaire, M. R., et al. (2017). Blue Fluorescent Amino Acid Derivatives: 4-Substituted Indoles. Journal of the American Chemical Society. (Discusses the unique electronic properties of the 4-position). Link
-
Carić, D., et al. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry.[2] (Comparative data on fluoro-substituted indoles). Link
-
Smolecule. (2023). Methyl indole-3-carboxylate DFT quantum chemical calculations. (Reference for unsubstituted baseline spectra). Link
Sources
Safety Operating Guide
Ethyl 4,7-Dichloroindole-3-carboxylate proper disposal procedures
Topic: Ethyl 4,7-Dichloroindole-3-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Cradle-to-Grave" Mandate
As a Senior Application Scientist, I emphasize that the synthesis of Ethyl 4,7-dichloroindole-3-carboxylate is only half the workflow. The other half—disposal—is a liability management process. Because this compound contains two chlorine atoms on the indole ring, it is strictly classified as Halogenated Organic Waste .
Improper disposal (e.g., flushing, or mixing with non-halogenated solvents) triggers two failures:
-
Regulatory Failure: Violation of RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" tracking.
-
Operational Failure: Chlorinated compounds release hydrochloric acid (HCl) during incineration. If mislabeled as "Non-Halogenated," this can damage incinerators lacking proper scrubbers, leading to severe fines for your facility.
Chemical Safety Profile & Hazard Identification
Before handling waste, you must understand the specific hazards that dictate the disposal method. While specific SDS data for this derivative can be sparse, its structural class (Halogenated Indoles) dictates the following safety baseline:
| Property | Specification | Operational Implication |
| Chemical Structure | Indole core w/ 2 Cl atoms | High Stability. Does not degrade easily; persistent in environment. |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | H315, H319, H335. Dust control is critical during solid waste transfer. |
| Aquatic Toxicity | Acute Aquatic Toxicity (Likely) | H400/H410. Never allow entry into drains or sewer systems. |
| Waste Class | Halogenated Organic | Segregation Required. Must be separated from acetone/ethanol waste streams. |
| Combustibility | Combustible Solid | Can form explosive dust-air mixtures if finely dispersed. |
Disposal Decision Framework (Visualized)
The following logic gate ensures you select the correct waste stream immediately.
Caption: Operational logic flow for segregating Ethyl 4,7-Dichloroindole-3-carboxylate waste based on physical state and solvent matrix.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Context: Expired reagent, recrystallization failure, or excess weighing.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Transfer:
-
Perform all transfers inside a fume hood to capture dust.
-
Do not dissolve the solid in solvent to make it "easier" to pour. This increases waste volume and disposal cost.[1]
-
-
Labeling:
-
Tag as "Hazardous Waste - Solid, Toxic."
-
Explicitly write: Ethyl 4,7-Dichloroindole-3-carboxylate.
-
Check "Halogenated" if your facility's tag has checkboxes.
-
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Context: Filtrates from synthesis or flash chromatography fractions.
-
Segregation Rule: Because the solute is chlorinated, the entire solution is now Halogenated Waste, even if the solvent is Ethyl Acetate (non-halogenated).
-
The "Halogenated" Carboy:
-
Pour into the carboy designated for Halogenated Solvents (often red tags or specific color-coded caps).
-
Reasoning: If you pour this into a Non-Halogenated (High BTU) fuel blending stream, the chlorine content will corrode the incinerator, leading to "off-spec" penalties from the waste vendor.
-
-
Triple Rinse: Empty reaction flasks must be triple-rinsed with a small volume of solvent. This rinse must go into the hazardous waste carboy, not down the drain.
Scenario C: Contaminated Debris
Context: Syringes, silica gel, TLC plates, gloves.
-
Silica Gel: Dry thoroughly in the hood. Collect in a dedicated solid waste drum (fiber drum with liner). Silica dust containing this compound is a dual respiratory hazard.
-
Sharps: If needles were used with this compound, they go into the standard Sharps Container. The incineration temperature for sharps is sufficient to destroy the organic compound.
Emergency Contingency: Spill Response
If a spill occurs outside the fume hood, follow the S.W.I.M. protocol immediately.
| Step | Action | Technical Rationale |
| S top | Stop the spill source. Re-cap the bottle if safe. | Prevent expansion of the "Hot Zone." |
| W arn | Alert nearby personnel. Place "Do Not Enter" signage. | Prevent tracking of the halogenated powder into clean zones. |
| I solate | Close lab doors. Increase ventilation (purge).[2] | Contain potential respiratory irritants (H335).[3] |
| M inimize | Dry Spill: Cover with wet paper towels (to suppress dust) then scoop. Wet Spill: Use vermiculite or absorbent pads. | Do not use a brush/dustpan on dry powder; it aerosolizes the irritant. |
Regulatory Compliance (RCRA)
In the United States, this compound falls under the "Cradle-to-Grave" tracking system managed by the EPA.
-
Generator Status: Your lab is the "Generator."
-
Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.
-
The 3-Day Rule: Once a container is full, it must be moved to the Central Accumulation Area within 3 days.
-
Waste Codes: While not explicitly P-listed or U-listed by name, it is regulated as Characteristic Waste if it exhibits toxicity, or more commonly processed under D001 (Ignitable, if in solvent) or generic halogenated codes depending on your state's specific implementation of 40 CFR 261.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[4]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.
-
PubChem. (2024). Ethyl indole-3-carboxylate Compound Summary (Structural Analog). National Library of Medicine.
Sources
Personal protective equipment for handling Ethyl 4,7-Dichloroindole-3-carboxylate
Topic: Personal Protective Equipment & Handling Guide for Ethyl 4,7-Dichloroindole-3-carboxylate CAS: 2107591-97-7 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Summary
Ethyl 4,7-Dichloroindole-3-carboxylate is a specialized halogenated indole derivative often utilized as a scaffold in the synthesis of antiviral agents (e.g., HCV NS5B inhibitors) and antitumor compounds. While specific toxicological data for this exact isomer is limited in public registries, its structural analogs (e.g., 4-chloroindole-3-carboxylates) are established Skin, Eye, and Respiratory Irritants (Category 2/3) .
Operational Directive: Treat this compound with the Precautionary Principle . Assume it is a potent irritant and potentially harmful if absorbed.[1] All handling must occur within a certified chemical fume hood to prevent inhalation of fine particulates.
| Hazard Class (GHS) | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | WARNING |
| Eye Irritation | H319: Causes serious eye irritation | WARNING |
| STOT-SE | H335: May cause respiratory irritation | WARNING |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling quantities >10 mg. The lipophilicity of chlorinated indoles facilitates skin absorption; therefore, barrier protection is critical.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Chlorinated aromatics can permeate thin latex. Double gloving provides a "breakthrough time" buffer and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary containment. If hood work is impossible (e.g., equipment maintenance), use a P95/N95 particulate respirator at minimum. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents particulate accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
PPE Decision Logic (Graphviz Diagram)
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note that DMSO solutions pose a higher transdermal risk.
Operational Handling Protocol
This protocol ensures data integrity and safety during the critical weighing and solubilization steps.
Step 1: Weighing & Transfer
-
Context: Static electricity can cause chlorinated indole powders to "fly," contaminating the balance area.
-
Protocol:
-
Place an anti-static gun or ionizer inside the fume hood near the balance.
-
Tare a glass vial (scintillation vial) before adding the solid. Do not use weighing paper; the compound may adhere to the paper fibers, leading to yield loss.
-
Transfer solid using a stainless steel spatula.
-
Immediately cap the vial before removing it from the balance enclosure.
-
Wipe down the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.
-
Step 2: Solubilization
-
Solubility Profile: Likely soluble in DMSO, DMF, and Dichloromethane (DCM) . Sparingly soluble in water.
-
Protocol:
-
Add solvent (e.g., DMSO) directly to the vial containing the pre-weighed solid.
-
Vortex for 30 seconds.
-
Visual Check: Ensure no solid remains at the meniscus. Indoles can form supersaturated layers that precipitate later, affecting assay concentration.
-
Step 3: Reaction Setup (General)
-
Temperature Control: If heating >50°C, use a reflux condenser. Chlorinated indoles can sublimate or degrade, releasing irritating vapors.
-
Quenching: When quenching reactions involving this compound, avoid strong acidic media initially if possible to prevent potential polymerization or erratic precipitation.
Emergency Response & Spill Management
In the event of a spill, immediate containment is vital to prevent lab-wide contamination.
Spill Response Workflow (Graphviz Diagram)
Figure 2: Step-by-step response logic for solid or liquid spills.
First Aid Measures:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not rub eyes, as crystals can cause corneal abrasion.
-
Skin Contact: Wash with soap and water.[1] Do not use ethanol or acetone on skin, as this may increase absorption of the chlorinated compound.
Waste Disposal & Deactivation
-
Classification: Halogenated Organic Waste.
-
Segregation:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Hazardous Solid Waste" bin.
-
Liquid Waste: Dispose of in the "Halogenated Solvent" carboy. Do not mix with strong oxidizers (e.g., nitric acid waste) to avoid potential exothermic reactions.
-
-
Container Cleaning: Triple rinse glass vials with acetone before disposing of them in the glass waste. Add the acetone rinsate to the halogenated waste stream.
References
-
Accela ChemBio Inc. (n.d.). Ethyl 4,7-Dichloroindole-3-carboxylate Product Page. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: Ethyl indole-3-carboxylate (Analog Safety Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
